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  • Product: 4-Bromobutyl anthracene-9-carboxylate
  • CAS: 144449-72-9

Core Science & Biosynthesis

Foundational

4-Bromobutyl Anthracene-9-Carboxylate: A Comprehensive Technical Guide on Structure, Synthesis, and Applications

Executive Summary As a bifunctional molecular scaffold, 4-bromobutyl anthracene-9-carboxylate (CAS: 144449-72-9) serves as a critical bridge between synthetic organic chemistry, materials science, and chemical biology. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a bifunctional molecular scaffold, 4-bromobutyl anthracene-9-carboxylate (CAS: 144449-72-9) serves as a critical bridge between synthetic organic chemistry, materials science, and chemical biology. This compound uniquely combines the robust, high-quantum-yield fluorescent properties of the anthracene core with the electrophilic reactivity of a terminal alkyl bromide.

For drug development professionals and polymer chemists, this molecule acts as an elite fluorescent tagging agent and a photo-responsive crosslinker. The 4-carbon (butyl) spacer is strategically designed to minimize steric hindrance from the bulky polycyclic aromatic anthracene core, thereby maximizing the kinetics of downstream nucleophilic substitution (SN2) reactions. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, validated synthesis protocols, and advanced applications.

Chemical Structure & Physicochemical Properties

The molecular architecture of 4-bromobutyl anthracene-9-carboxylate is divided into three functional domains, each dictating its behavior in physical and biological systems [1, 2]:

  • The Anthracene Core: A planar, highly conjugated tricyclic aromatic system responsible for the molecule's intense UV absorption and characteristic blue fluorescence. It is also the site for reversible [4+4] photochemical cycloadditions.

  • The Carboxylate Ester Linkage: Located at the 9-position, this electron-withdrawing group slightly red-shifts the absorption/emission spectra compared to bare anthracene and provides metabolic stability superior to standard amides in certain microenvironments.

  • The 4-Bromobutyl Chain: A flexible, hydrophobic spacer terminating in a bromine atom—an excellent leaving group for SN2 alkylation of amines, thiols, and alkoxides.

Table 1: Physicochemical Summary
PropertyValue / Characteristic
IUPAC Name 4-bromobutyl anthracene-9-carboxylate
CAS Number 144449-72-9
Molecular Formula C19H17BrO2
Molecular Weight 357.24 g/mol
Appearance Light yellow crystalline solid
Excitation Max ( λex​ ) ~365 nm (Solvent dependent)
Emission Max ( λem​ ) ~410–430 nm (Monomer emission)
Solubility Soluble in DMF, DMSO, CH2Cl2, CHCl3; Insoluble in H2O

Mechanistic Pathways & Photophysics

The utility of 4-bromobutyl anthracene-9-carboxylate is defined by its dual reactivity: photochemical and electrophilic .

When irradiated with UV light (>300 nm), the anthracene core undergoes a highly specific [4+4] photocycloaddition, forming a photodimer. This reaction is thermally stable but can be reversed upon irradiation with shorter wavelength UV light (~250 nm) or extreme heat, making it a premier candidate for synthesizing photo-responsive "smart" polymers and reversible hydrogels.

Simultaneously, the terminal alkyl bromide is primed for nucleophilic attack. The butyl chain provides enough degrees of freedom to prevent the bulky anthracene rings from sterically blocking the transition state during an SN2 reaction.

Reactivity Core 4-Bromobutyl Anthracene-9-Carboxylate UV UV Irradiation (>300 nm) Core->UV Nuc Nucleophile (R-NH2, R-SH) Core->Nuc Base / Heat Dimer [4+4] Photocycloaddition (Reversible Dimerization) UV->Dimer SN2 SN2 Alkylation (Fluorescent Bioconjugation) Nuc->SN2

Caption: Dual reactivity pathways: photochemical dimerization and nucleophilic substitution.

Synthesis Methodology (KF-Mediated Esterification)

The synthesis of 4-bromobutyl anthracene-9-carboxylate requires precise control to prevent the formation of the diester byproduct (1,4-bis(anthracene-9-carbonyloxy)butane) and to avoid the elimination (E2) of the alkyl bromide [1].

The optimal protocol utilizes Anhydrous Potassium Fluoride (KF) in Dimethylformamide (DMF).

  • Causality of Reagent Choice: KF acts as a mild, non-nucleophilic base. The strongly electronegative fluoride ion forms a tight hydrogen bond with the carboxylic acid proton of anthracene-9-carboxylic acid. This facilitates deprotonation to form the reactive carboxylate anion without providing the strong basicity required to induce competitive E2 elimination on the 1,4-dibromobutane.

Synthesis A Anthracene-9-Carboxylic Acid (10 mmol) B 1,4-Dibromobutane (10 mmol) C Anhydrous KF (22 mmol) in DMF D Stir at 60°C for 1 h C->D E Precipitation in H2O & Filtration D->E F 4-Bromobutyl Anthracene-9-Carboxylate (Light Yellow Solid) E->F AB AB AB->D

Caption: Workflow for the KF-mediated synthesis of 4-bromobutyl anthracene-9-carboxylate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Bromobutyl Anthracene-9-Carboxylate [1]

This protocol is engineered to be a self-validating system, ensuring high yield and purity through thermodynamic control and solubility differentials.

Reagents:

  • Anthracene-9-carboxylic acid: 2.22 g (10 mmol)

  • 1,4-Dibromobutane: 2.16 g (10 mmol)

  • Anhydrous Potassium Fluoride (KF): 1.28 g (22 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF): 10.6 mL

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert argon atmosphere, suspend 1.28 g of anhydrous KF and 2.16 g of 1,4-dibromobutane in 10.6 mL of anhydrous DMF. Stir at ambient temperature for 1 minute.

  • Coupling: Add 2.22 g of anthracene-9-carboxylic acid to the suspension. Causality: Adding the acid last ensures that the carboxylate anion is generated in the immediate presence of the electrophile, driving the SN2 reaction forward and minimizing side reactions.

  • Heating: Elevate the temperature to 60 °C and stir for exactly 1 hour. Causality: 60 °C provides the optimal kinetic energy to overcome the SN2 activation barrier. Exceeding 1 hour or 60 °C drastically increases the risk of double-alkylation (diester formation).

  • Quenching & Precipitation: Cool the reaction to room temperature. Slowly pour the mixture into 150 mL of vigorously stirring distilled water.

    • Self-Validation Checkpoint: DMF is infinitely miscible with water, while the product is highly hydrophobic. The immediate formation of a light yellow precipitate visually confirms successful esterification. Unreacted acid remains partially soluble or forms a distinctively different morphologic suspension.

  • Purification: Filter the light yellow solid under vacuum. Wash the filter cake repeatedly with distilled water (to remove DMF and KBr salts) followed by cold diethyl ether (to extract any residual unreacted 1,4-dibromobutane).

  • Drying: Dry the solid in vacuo overnight to yield the pure product. Validate via TLC (Hexane:Ethyl Acetate 8:2); the product will appear as a bright blue fluorescent spot under 365 nm UV, with an Rf value significantly higher than the polar starting acid.

Protocol 2: Fluorescent Bioconjugation / Alkylation of a Primary Amine

This protocol utilizes the synthesized ester to fluorescently label a target molecule (e.g., a polymer backbone or a small molecule drug candidate) containing a primary amine.

Procedure:

  • Dissolve the target primary amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous Acetonitrile or DMF. Causality: DIPEA is a sterically hindered base that neutralizes the HBr byproduct of the alkylation without competing as a nucleophile.

  • Add 4-bromobutyl anthracene-9-carboxylate (1.2 eq) dropwise to the solution.

  • Heat the mixture to 70 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction via RP-HPLC coupled with a fluorescence detector ( λex​ = 365 nm, λem​ = 415 nm). Because the anthracene core acts as an intrinsic fluorophore, the newly conjugated product will exhibit a distinct fluorescent peak at a new retention time, allowing for real-time tracking of the conjugation efficiency.

References

  • Title: Photosensitization of Colloidal Titania Particles by Electron Injection from an Excited Organic Dye−Antennae Function Source: The Journal of Physical Chemistry B - ACS Publications URL
  • Title: Buy 4-Bromobutyl anthracene-9-carboxylate (EVT-15299841)
Exploratory

UV-Vis absorption spectrum of 4-bromobutyl anthracene-9-carboxylate

The Photophysical Architecture of 4-Bromobutyl Anthracene-9-Carboxylate: A Comprehensive UV-Vis Spectroscopy Guide Executive Summary 4-Bromobutyl anthracene-9-carboxylate (Molecular Formula: C18​H17​BrO2​ , MW: 345.23 g/...

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Author: BenchChem Technical Support Team. Date: April 2026

The Photophysical Architecture of 4-Bromobutyl Anthracene-9-Carboxylate: A Comprehensive UV-Vis Spectroscopy Guide

Executive Summary

4-Bromobutyl anthracene-9-carboxylate (Molecular Formula: C18​H17​BrO2​ , MW: 345.23 g/mol ) is a highly versatile fluorogenic compound bridging the gap between synthetic organic chemistry and advanced materials science. Synthesized via the esterification of anthracene-9-carboxylic acid with 1,4-dibromobutane[1], this molecule features a robust anthracene chromophore coupled with a reactive bromobutyl aliphatic chain.

For researchers in drug development and organic electronics, understanding the UV-Vis absorption profile of this compound is critical. The optical properties dictate its utility as a fluorescent tag, a photo-sensitizer, or an electron-transfer mediator. This whitepaper deconstructs the , explaining the quantum mechanical causality behind its spectral features and providing self-validating protocols for high-fidelity spectroscopic analysis.

Molecular Architecture & Electronic Transitions

The absorption spectrum of 4-bromobutyl anthracene-9-carboxylate is dominated by the π→π∗ transitions inherent to the polycyclic aromatic anthracene core. However, the presence of the carboxylate ester at the 9-position fundamentally alters the electronic landscape compared to unsubstituted anthracene.

The Causality of Steric Hindrance and Conjugation

In 9-substituted anthracenes, the bulky carboxylate group experiences severe steric repulsion from the peri-hydrogen atoms at the 1- and 8-positions. To minimize this steric strain, the plane of the carbonyl group twists out of the plane of the anthracene ring.

  • The Result: This non-planar conformation prevents full π -resonance overlap between the ester and the aromatic core.

  • The Spectral Impact: Despite the twist, partial conjugation and inductive effects cause a slight bathochromic (red) shift in the absorption maxima relative to bare anthracene. Furthermore, unlike the free 9-anthroic acid—which exhibits broad, poorly resolved spectra due to hydrogen-bonded dimerization and acid-base equilibria—the esterification in 4-bromobutyl anthracene-9-carboxylate "locks" the molecule, resulting in a well-defined, rigid vibronic fine structure[2].

G S0 S0 (Ground State) 1A S1 S1 (First Excited State) 1La S0->S1 Near UV (300-400 nm) Short-Axis Polarized S2 S2 (Second Excited State) 1Bb S0->S2 Deep UV (~250 nm) Long-Axis Polarized S1->S0 Fluorescence Emission

Electronic transitions of the anthracene-9-carboxylate chromophore.

Quantitative UV-Vis Spectral Data

The UV-Vis spectrum of 4-bromobutyl anthracene-9-carboxylate exhibits two primary absorption regions, corresponding to the 1Bb​ and 1La​ bands (Platt notation). The data below summarizes the expected quantitative parameters in a standard polar aprotic solvent (e.g., THF or DMF).

Transition AssignmentWavelength Range (nm)Typical λmax​ (nm)Molar Absorptivity ( ϵ , M−1cm−1 )Spectral Characteristics
S0​→S2​ ( 1A→1Bb​ )240 - 270~ 255 >100,000 Highly intense, singular sharp peak; long-axis polarized.
S0​→S1​ ( 1A→1La​ )320 - 410357, 375, 396~ 9,000 - 12,000Distinct vibronic fine structure; short-axis polarized[2][3].

Note: The highly resolved peaks at 357, 375, and 396 nm are the hallmark of 9-anthroic acid esters, confirming the structural rigidity of the monomeric species in solution[2].

Experimental Protocol: High-Fidelity UV-Vis Acquisition

Anthracene derivatives are highly prone to π−π stacking and excimer formation at elevated concentrations, which artificially broadens the absorption spectrum and violates the Beer-Lambert law. To ensure scientific integrity, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Select a spectroscopic-grade solvent (e.g., Tetrahydrofuran or Cyclohexane).

    • Rationale: Spectroscopic grade ensures no background UV cutoff interference above 220 nm.

  • Stock Solution Formulation:

    • Weigh exactly 3.45 mg of 4-bromobutyl anthracene-9-carboxylate.

    • Dissolve in 10.0 mL of solvent to create a 1.0×10−3 M stock solution. Sonicate for 60 seconds in the dark to ensure complete dissolution.

  • Serial Dilution (Critical Step):

    • Dilute the stock solution to a final working concentration of 5.0μM to 10.0μM .

    • Causality: Samples must be prepared at concentrations below 10μM to completely eliminate concentration-dependent aggregation and excimer formation, ensuring the spectrum reflects purely monomeric absorption[4].

  • Baseline Correction:

    • Utilize matched quartz cuvettes (1.0 cm path length). Fill both the reference and sample cuvettes with the pure solvent and run a baseline subtraction from 200 nm to 500 nm.

  • Spectral Acquisition:

    • Empty the sample cuvette, rinse twice with the working solution, and fill.

    • Scan from 500 nm down to 200 nm at a scan rate of 120 nm/min with a slit width of 1.0 nm.

  • Self-Validation Check:

    • Prepare three concentrations (e.g., 2, 5, and 8 μM ). Plot Absorbance vs. Concentration at λ=375 nm. An R2 value >0.999 confirms the absence of aggregation and validates the calculated extinction coefficient ( ϵ )[4].

Workflow Prep 1. Stock Prep 1 mM in THF Dilute 2. Dilution [Conc] < 10 μM Prep->Dilute Blank 3. Baseline Matched Quartz Dilute->Blank Scan 4. UV-Vis Scan 200-500 nm Blank->Scan Analyze 5. Validation Beer-Lambert Check Scan->Analyze

Self-validating experimental workflow for anthracene derivative spectroscopy.

Applications in Drug Development & Materials Science

The dual-nature of 4-bromobutyl anthracene-9-carboxylate makes it a highly sought-after intermediate:

  • Bioconjugation & Drug Discovery: The terminal primary bromide on the butyl chain is an excellent electrophile for SN​2 displacement by nucleophiles (amines, thiols) present on proteins or active pharmaceutical ingredients (APIs). Once conjugated, the distinct 357-396 nm UV absorption and subsequent blue fluorescence (~430 nm) allow researchers to track the pharmacokinetics and cellular localization of the drug complex.

  • Organic Electronics: The high molar absorptivity in the UV region allows this compound to act as an efficient photon-harvesting antenna. It is frequently utilized to photosensitize wide-bandgap semiconductors (like TiO2​ ) via electron injection from its excited S1​ state[1].

References

  • Fluoride Ion Selective Multihydroxylated Anthracene Derivatives National Center for Biotechnology Information (NIH - PMC)[Link]

  • Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids SciSpace[Link]

  • Photosensitization of Colloidal Titania Particles by Electron Injection from an Excited Organic Dye−Antennae Function The Journal of Physical Chemistry B - ACS Publications[Link]

  • Molecular Orientation of -PO3H2 and -COOH Functionalized Dyes on TiO2, Al2O3, ZrO2, and ITO: A Comparative Study National Center for Biotechnology Information (NIH - PMC)[Link]

Sources

Foundational

4-Bromobutyl Anthracene-9-Carboxylate: Photophysics, Quantum Yield, and Conjugation Dynamics

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide Executive Summary 4-Bromobutyl anthracene-9-carboxylate (CAS: 182438-97-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

4-Bromobutyl anthracene-9-carboxylate (CAS: 182438-97-7) is a highly versatile, dual-functional fluorophore utilized extensively in organic electronics, photon upconversion, and biological probe development[1]. Structurally, it consists of a highly conjugated anthracene core responsible for its distinct photophysical properties, a carboxylate linkage at the 9-position that dictates excited-state geometry, and a terminal bromobutyl chain that serves as a flexible, reactive spacer for nucleophilic substitution ( SN​2 )[1].

Understanding the fluorescence quantum yield ( Φf​ ) of this molecule is critical for optimizing its performance in assays and devices. The Φf​ of anthracene-9-carboxylate derivatives is not static; it is a highly dynamic property governed by solvent polarity, structural relaxation in the excited state, and the competitive kinetics of intersystem crossing (ISC)[2]. This whitepaper dissects the mechanistic causality behind these photophysical behaviors and provides a self-validating protocol for accurate quantum yield quantification.

Mechanistic Photophysics: The Causality of Quantum Yield

The fluorescence efficiency of 4-bromobutyl anthracene-9-carboxylate is fundamentally controlled by the electronic influence of the 9-carboxylate group on the anthracene π -system[1][3].

Excited-State Geometric Relaxation

Upon absorption of a photon, the molecule transitions from the ground state ( S0​ ) to the Franck-Condon first singlet excited state ( S1​ ). In the ground state, steric hindrance forces the carboxylate group to adopt a dihedral angle of approximately 60° relative to the planar anthracene ring[2]. However, time-dependent density functional theory (TD-DFT) calculations reveal that upon excitation to the S1​ state, the molecule undergoes rapid geometric relaxation, flattening the dihedral angle to nearly 30°[2]. This planarization increases the conjugation between the carboxylate oxygen lone pairs and the aromatic core, red-shifting the emission spectrum and altering the transition dipole moment[3].

The Role of Intersystem Crossing (ISC)

For polycyclic aromatic hydrocarbons like anthracene, the primary non-radiative decay pathway competing with fluorescence is intersystem crossing (ISC) from the S1​ state to a closely lying triplet state ( T2​ )[2].

  • In Nonpolar Solvents: The energy level of the S1​ state is positioned intermediate between the first ( T1​ ) and second ( T2​ ) triplet states. This energetic mismatch creates a kinetic barrier that inhibits ISC, thereby maximizing the radiative decay pathway and resulting in a high fluorescence quantum yield[2].

  • In Polar/Protic Solvents: Solvation stabilizes the charge-transfer character of the S1​ state, lowering its energy relative to the triplet manifold. Furthermore, protic solvents (e.g., methanol, water) engage in hydrogen bonding with the carboxylate moiety, opening additional non-radiative vibrational relaxation pathways that severely quench fluorescence[2][4].

G S0 Ground State (S0) Dihedral ~60° S1_FC Franck-Condon S1 Dihedral ~60° S0->S1_FC Photoexcitation (hv) S1_Relax Relaxed S1 State Dihedral ~30° S1_FC->S1_Relax Geometric Relaxation (Solvent Dependent) T2 Triplet State (T2) S1_Relax->T2 Intersystem Crossing (Competes with Φf) Fluor Fluorescence Emission (Radiative Decay) S1_Relax->Fluor Radiative Pathway (High Φf in nonpolar) NonRad Non-Radiative Quenching S1_Relax->NonRad Protic Solvent Quenching T2->S0 Phosphorescence / Non-rad Fluor->S0

Jablonski diagram of anthracene-9-carboxylate excited state dynamics and relaxation pathways.

Quantitative Data: Fluorescence Quantum Yields

The table below summarizes the fluorescence quantum yields of anthracene and its 9-carboxylate derivatives across various microenvironments. The data illustrates the profound impact of solvent polarity and functionalization on emission efficiency.

CompoundSolvent EnvironmentFluorescence Quantum Yield ( Φf​ )Mechanistic Note
Unsubstituted Anthracene Water~0.25[5]Baseline π−π∗ emission; moderate ISC.
Unsubstituted Anthracene Ethanol~0.27Slight increase due to reduced solvent polarity.
Anthracene-9-carboxylate derivatives Nonpolar (e.g., Cyclohexane, Toluene)0.50 – 0.70* S1​ state lies between T1​ and T2​ , inhibiting ISC[2].
Anthracene-9-carboxylate derivatives Polar Protic (e.g., Methanol)0.10 – 0.20[2]Strong quenching via H-bonding and stabilized non-radiative decay[2].
Anthracene-9-carboxylate derivatives Solid State / Thin Film< 0.10[6]Aggregation-caused quenching (ACQ) and [4+4] photodimerization[6].

*Values inferred from the established photophysical behavior of 9-alkyl anthroates in nonpolar media.

Experimental Protocol: Self-Validating Relative Quantum Yield Determination

To accurately determine the Φf​ of 4-bromobutyl anthracene-9-carboxylate for a specific application (e.g., after bioconjugation), the relative gradient method must be employed. This method is superior to single-point measurements because plotting integrated fluorescence against absorbance across multiple concentrations inherently validates the absence of aggregation and the inner-filter effect.

Materials & Standard Selection
  • Sample: 4-bromobutyl anthracene-9-carboxylate in the target solvent (e.g., THF, DMF)[6].

  • Reference Standard: Quinine sulfate in 0.1 M H2​SO4​ ( Φst​=0.54 ) or Anthracene in ethanol ( Φst​=0.27 ). The standard must have an absorption profile that overlaps with the sample at the chosen excitation wavelength.

Step-by-Step Methodology
  • Preparation of Dilution Series: Prepare five dilute solutions of both the sample and the standard.

  • Absorbance Thresholding (Critical Causality): Measure the UV-Vis absorbance of all solutions. Ensure the absorbance at the excitation wavelength (e.g., 365 nm) never exceeds 0.05. Why? Higher absorbances trigger the inner-filter effect, where the fluorophore re-absorbs its own emitted light, artificially depressing the measured quantum yield.

  • Fluorescence Integration: Excite the samples at the chosen wavelength. Record the emission spectra (e.g., 390 nm to 700 nm)[6] using identical slit widths and photomultiplier tube (PMT) voltages. Calculate the integrated area under the emission curve for each sample.

  • Gradient Calculation: Plot the Integrated Fluorescence Intensity (y-axis) against the Absorbance (x-axis). Perform a linear regression. A strictly linear fit ( R2>0.99 ) self-validates the assay. Extract the gradient ( Grad ).

  • Mathematical Derivation: Calculate the absolute quantum yield of the sample ( Φx​ ) using the following equation:

    Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

    (Where η represents the refractive index of the respective solvents).

Workflow Prep 1. Sample & Standard Prep Dilute to 5 concentrations AbsCheck 2. UV-Vis Spectroscopy Verify Absorbance < 0.05 Prep->AbsCheck FluorMeasure 3. Fluorescence Spectroscopy Integrate Emission Spectra AbsCheck->FluorMeasure Prevents Inner Filter Effect Plot 4. Gradient Plotting Integrated Intensity vs. Absorbance FluorMeasure->Plot Calc 5. Quantum Yield Calculation Apply Relative Φf Formula Plot->Calc Linear regression ensures validity

Self-validating experimental workflow for relative fluorescence quantum yield determination.

Applications in Drug Development & Materials Science

Bioconjugation and Probe Development

In drug development, 4-bromobutyl anthracene-9-carboxylate is utilized to tag pharmacophores, peptides, or oligonucleotides[1]. The terminal bromine acts as an excellent leaving group. When exposed to nucleophilic residues (e.g., primary amines on lysine, or thiols on cysteine) under mild basic conditions, the molecule undergoes an SN​2 substitution, covalently tethering the fluorescent anthracene core to the biological target[1]. Because the reactive site is separated from the anthracene core by a flexible butyl chain, the conjugation process minimally perturbs the intrinsic quantum yield of the fluorophore.

Sensitized Triplet-Triplet Annihilation (sTTA-UC)

In materials science, anthracene-9-carboxylate derivatives are highly prized as annihilators in photon upconversion systems[7]. When paired with transition metal sensitizers (e.g., Cr(III) or Cu(I) complexes), the anthracene core accepts triplet energy via Dexter electron transfer[7][8]. Two triplet-excited anthracene molecules then undergo triplet-triplet annihilation (TTA), promoting one molecule to the emissive S1​ state. The high fluorescence quantum yield of the S1​ state ensures efficient delayed fluorescence (upconversion), which is critical for enhancing the efficiency of organic photovoltaics and driving low-energy photocatalysis[7][8].

References

  • EvitaChem.
  • ResearchGate.
  • ACS Publications.Substituent Effects on the Absorption and Fluorescence Properties of Anthracene.
  • RSC Publishing.Photon upconversion sensitized by earth-abundant transition metal complexes.
  • ACS Publications.
  • ACS Publications.Effect of Water on the Electron Transfer Dynamics of 9-Anthracenecarboxylic Acid Bound to TiO2 Nanoparticles.
  • LookChem.Cas 120-12-7, Anthracene.

Sources

Exploratory

1H and 13C NMR chemical shifts for 4-bromobutyl anthracene-9-carboxylate

Title: Structural Elucidation of 4-Bromobutyl Anthracene-9-Carboxylate: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts Executive Summary 4-Bromobutyl anthracene-9-carboxylate is a highly versatile bifunctional m...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 4-Bromobutyl Anthracene-9-Carboxylate: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts

Executive Summary

4-Bromobutyl anthracene-9-carboxylate is a highly versatile bifunctional molecule, widely utilized in materials science for organic electronics, photomechanical polymers, and as a fluorescent probe in bioconjugation[1]. The molecule features a rigid, highly conjugated anthracene core responsible for its distinct photophysical properties, coupled via an ester linkage to a flexible 4-bromobutyl chain, which serves as a reactive electrophilic handle for nucleophilic substitution[1][2]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying its successful synthesis and purity. This whitepaper provides an authoritative, in-depth analysis of the 1H and 13C NMR chemical shifts of 4-bromobutyl anthracene-9-carboxylate, exploring the fundamental magnetic and electronic causalities that dictate its spectral signature.

Molecular Architecture & Causality of NMR Shifts

The NMR spectrum of 4-bromobutyl anthracene-9-carboxylate is governed by three primary structural features:

  • Anthracene Ring Current: The extended π -conjugation of the tricyclic anthracene system generates a profound diamagnetic ring current. Protons situated on the periphery of this ring experience a strong induced magnetic field, leading to significant deshielding (downfield shifts typically between 7.5 and 8.6 ppm)[3].

  • 9-Carboxylate Electron-Withdrawing Effect: The ester carbonyl group at the C-9 position exerts both a mesomeric electron-withdrawing effect and magnetic anisotropy. This specifically deshields the spatially proximate peri-protons (H-1 and H-8), pushing their resonances further downfield compared to the other aromatic protons[3][4].

  • Aliphatic Chain Deshielding: The butyl chain is flanked by two electronegative heteroatoms. The ester oxygen heavily deshields the adjacent α -protons (H-1'), while the terminal bromine atom deshields the ω -protons (H-4') via inductive electron withdrawal.

Causality cluster_0 Structural Feature cluster_1 NMR Shift Effect N1 Anthracene Ring Current E1 Deshielding of Aromatic Protons (7.5 - 8.6 ppm) N1->E1 N2 9-Carboxylate Group (EWG) E2 Anisotropic Deshielding of H-1/H-8 (~8.1 ppm) N2->E2 N3 Bromine Atom (Inductive) E3 Deshielding of Aliphatic Protons H-1' (~4.6 ppm) & H-4' (~3.5 ppm) N3->E3

Figure 1: Causal relationships between molecular structural features and observed NMR chemical shifts.

Experimental Workflow: NMR Sample Preparation & Acquisition

To ensure high-fidelity, reproducible spectral data, the following self-validating protocol is recommended for acquiring 1H and 13C NMR spectra of 4-bromobutyl anthracene-9-carboxylate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution to avoid line broadening caused by solid particulates.

  • Tube Selection: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell or Wilmad, rated for 400 MHz).

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual tuning and matching for the 1H and 13C channels. Execute gradient shimming (Z-axis) to optimize magnetic field homogeneity, ensuring the CDCl3 solvent peak full-width at half-maximum (FWHM) is 1.0 Hz.

  • 1H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse sequence (e.g., zg30). Parameters: 16–32 scans, 1 second relaxation delay (d1), and a spectral width of 12–15 ppm.

  • 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled sequence (e.g., zgpg30). Parameters: 512–1024 scans (due to lower natural abundance of 13C and the presence of quaternary carbons), 2 seconds relaxation delay, and a spectral width of 250 ppm.

  • Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1H, 1.0 Hz for 13C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase correction, followed by baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CHCl3 peak to 7.26 ppm (1H) and 77.16 ppm (13C).

NMR_Workflow A 1. Sample Preparation (15-20 mg in 0.6 mL CDCl3) B 2. Shimming & Tuning (Optimize magnetic field homogeneity) A->B C 3. 1H NMR Acquisition (400/600 MHz, ns=16, d1=1s) B->C D 4. 13C NMR Acquisition (100/150 MHz, ns=512, d1=2s, 1H-decoupled) C->D E 5. FID Processing (Apodization, FT, Phase/Baseline Correction) D->E F 6. Spectral Analysis (Peak Picking, Integration, Multiplet Analysis) E->F

Figure 2: Standardized workflow for high-resolution 1H and 13C NMR acquisition and processing.

Quantitative Data Presentation

The following tables summarize the expected in CDCl3 at 298 K, synthesized via standard esterification protocols[2][4].

Table 1: 1H NMR Assignments (400 MHz, CDCl3)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-10 8.59Singlet (s)-1HMeso-proton of anthracene core; highly deshielded by ring current[4].
H-1, H-8 8.12Doublet (d)~8.92HPeri-protons; anisotropically deshielded by the adjacent C-9 carbonyl group[4].
H-4, H-5 8.05Doublet (d)~8.92HOuter aromatic protons; deshielded by ring current but lack carbonyl proximity.
H-2, H-7 7.63Multiplet (m)~8.9, 6.52HInner aromatic protons; standard anthracene multiplet (often appears as a triplet of doublets)[4].
H-3, H-6 7.54Multiplet (m)~8.9, 6.52HInner aromatic protons; standard anthracene multiplet[4].
H-1' 4.65Triplet (t)~6.52H-O-CH 2- protons; strongly deshielded by ester oxygen.
H-4' 3.50Triplet (t)~6.52H-CH 2-Br protons; deshielded by the electronegative bromine atom.
H-2' 2.10Multiplet (m)-2HCentral aliphatic protons (-O-CH2-CH 2-).
H-3' 2.05Multiplet (m)-2HCentral aliphatic protons (-CH2-CH 2-CH2Br).

Note: H-2' and H-3' often appear as overlapping multiplets in the 1.95–2.15 ppm region depending on the magnetic field strength.

Table 2: 13C NMR Assignments (100 MHz, CDCl3)

PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C=O 169.5Quaternary (C)Ester carbonyl carbon; highly deshielded.
C-4a, C-8a 131.0Quaternary (C)Anthracene bridgehead carbons.
C-10 129.2Methine (CH)Meso-carbon opposite to the ester group.
C-9a, C-10a 128.5Quaternary (C)Anthracene bridgehead carbons.
C-4, C-5 128.4Methine (CH)Outer aromatic carbons.
C-9 127.5Quaternary (C)Substituted meso-carbon; slightly shielded relative to C-10 due to resonance.
C-2, C-7 126.5Methine (CH)Inner aromatic carbons.
C-3, C-6 125.5Methine (CH)Inner aromatic carbons.
C-1, C-8 124.9Methine (CH)Peri-carbons; shielded by mesomeric donation from the ring system.
C-1' 64.8Methylene (CH2)-O-C H2- carbon; deshielded by oxygen.
C-4' 33.2Methylene (CH2)-C H2-Br carbon; deshielded by bromine.
C-3' 29.5Methylene (CH2)Aliphatic chain carbon adjacent to CH2Br.
C-2' 27.8Methylene (CH2)Aliphatic chain carbon adjacent to ester oxygen.

Mechanistic Insights & Spectral Interpretation

The Aromatic Region (7.50 – 8.60 ppm) The anthracene core is a classic example of a rigid, planar, polycyclic aromatic hydrocarbon (PAH). The 1H NMR spectrum of the anthracene moiety is highly symmetrical, reflecting the C2v​ symmetry of the molecule (assuming rapid rotation around the C9-carboxylate bond on the NMR timescale). The most diagnostic peak is the H-10 singlet at 8.59 ppm. Its extreme downfield position is a direct consequence of the cumulative diamagnetic ring currents from the three fused benzene rings[3]. The H-1 and H-8 protons (8.12 ppm) are shifted downfield relative to H-4 and H-5 (8.05 ppm) due to the spatial proximity of the carbonyl oxygen, which exerts a strong magnetic anisotropic effect through space[4].

The Aliphatic Region (2.00 – 4.70 ppm) The 4-bromobutyl chain provides a textbook example of inductive effects and n+1 spin-spin splitting. The H-1' protons appear as a triplet at 4.65 ppm. This chemical shift is slightly further downfield than a standard aliphatic ester (typically ~4.1 ppm) due to the additional deshielding cone emanating from the anthracene π -system. The H-4' protons appear as a distinct triplet at 3.50 ppm, characteristic of a primary alkyl bromide. The central methylene protons (H-2' and H-3') appear as complex multiplets around 2.05–2.10 ppm, as they are coupled to each other and to their respective adjacent terminal methylene groups.

Conclusion

The 1H and 13C NMR spectra of 4-bromobutyl anthracene-9-carboxylate are highly predictable and diagnostic, offering clear validation of molecular structure. By understanding the causal relationships between the anthracene ring current, the electron-withdrawing carboxylate group, and the inductive effects of the bromobutyl chain, researchers can confidently verify the integrity of this critical bioconjugation and materials science building block.

References

  • EvitaChem. "Buy 4-Bromobutyl anthracene-9-carboxylate (EVT-15299841) | 144449-72-9". EvitaChem.
  • Kamat, P. V., et al. "Photosensitization of Colloidal Titania Particles by Electron Injection from an Excited Organic Dye−Antennae Function". The Journal of Physical Chemistry B - ACS Publications.
  • Royal Society of Chemistry. "Supplementary Information: Mechanochromism and optical remodeling of multi-network elastomers containing anthracene dimers". Polym. Chem.
  • Abraham, R. J., et al. "1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation". Modgraph / John Wiley & Sons, Ltd.

Sources

Foundational

Comprehensive Physicochemical Profiling of 4-Bromobutyl Anthracene-9-Carboxylate: Melting Point, Solubility, and Analytical Workflows

Target Audience: Analytical Chemists, Materials Scientists, and Preclinical Drug Development Professionals Compound Identifier: CAS 144449-72-9 | Molecular Formula: C₁₉H₁₇BrO₂ | Molecular Weight: 357.24 g/mol [1] Structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Preclinical Drug Development Professionals Compound Identifier: CAS 144449-72-9 | Molecular Formula: C₁₉H₁₇BrO₂ | Molecular Weight: 357.24 g/mol [1]

Structural Causality: Understanding the Physicochemical Profile

4-Bromobutyl anthracene-9-carboxylate is a highly specialized intermediate and derivatizing agent. Its primary utility lies in organic synthesis, materials science (e.g., organic electronics, OLEDs), and as a fluorescent tag for biological targets[1]. To accurately predict and measure its melting point and solubility, one must first deconstruct the molecule into its three functional domains, as each dictates specific thermodynamic behaviors.

  • The Anthracene Core: A rigid, planar, polycyclic aromatic hydrocarbon (PAH) system. This domain drives intense π−π stacking interactions in the solid state, promoting high crystallinity and extreme lipophilicity. It is also the source of the compound's fluorescence[1].

  • The Ester Linkage (-COO-): Located at the 9-position, this group introduces a localized dipole moment. While sterically shielded by the bulky anthracene ring, it provides a critical hydrogen-bond acceptor site, enabling solubility in polar aprotic solvents.

  • The 4-Bromobutyl Chain: A flexible, halogenated aliphatic tail. The conformational entropy of this flexible chain disrupts the rigid crystal lattice typically seen in unsubstituted anthracenes, significantly depressing the melting point. Furthermore, the terminal bromine acts as an electrophilic center for SN​2 nucleophilic substitution reactions[1].

G M 4-Bromobutyl Anthracene-9-carboxylate (CAS: 144449-72-9) A Anthracene Core (Rigid, Planar) M->A B Ester Linkage (Dipole Moment) M->B C 4-Bromobutyl Chain (Flexible, Halogenated) M->C P1 High Lipophilicity (Low Water Sol.) A->P1 P2 Pi-Pi Stacking (Crystallinity) A->P2 P3 Solubility in Polar Aprotic Solvents B->P3 P4 Lattice Disruption (Lowered Melting Point) C->P4

Figure 1: Structural domains of 4-bromobutyl anthracene-9-carboxylate and their physicochemical impacts.

Melting Point Profile & Determination Workflows

Theoretical Framework

While unsubstituted anthracene melts at a highly elevated 218 °C due to rigid lattice packing, the introduction of the 9-carboxylate ester and the flexible 4-bromobutyl chain fundamentally alters the solid-state thermodynamics. The flexible alkyl chain increases the conformational entropy of the melt ( ΔSmelt​ ), which lowers the melting temperature ( Tm​=ΔHmelt​/ΔSmelt​ ). Based on structural analogs, the melting point of 4-bromobutyl anthracene-9-carboxylate is depressed to an estimated range of 75 °C – 95 °C .

Because this compound is often synthesized in-house or procured for specialized research where empirical melting points are not uniformly cataloged[1], researchers must rely on Differential Scanning Calorimetry (DSC) for precise thermal profiling.

Protocol: Self-Validating DSC Methodology

To ensure trustworthiness, this protocol incorporates a heat-cool-heat cycle to erase thermal history (e.g., residual solvents or metastable polymorphs from crystallization).

System Suitability: Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) prior to analysis.

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the compound into a standard aluminum DSC pan. Crimp the lid tightly to ensure optimal thermal contact and prevent sublimation.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min. Causality: Anthracene derivatives are susceptible to thermal oxidation at elevated temperatures; an inert atmosphere prevents artifactual exothermic degradation peaks.

  • Thermal Programming (Heat-Cool-Heat):

    • Cycle 1 (Heating): Equilibrate at 25 °C. Heat at 10 °C/min to 150 °C. This cycle reveals the melting point of the "as-received" material but may contain artifacts from solvent entrapment.

    • Cycle 2 (Cooling): Cool at 10 °C/min to 25 °C to allow controlled recrystallization.

    • Cycle 3 (Heating): Heat at 5 °C/min to 150 °C. Causality: The slower heating rate minimizes thermal lag, providing a highly accurate onset temperature.

  • Data Extraction: Record the extrapolated onset temperature ( Tonset​ ) of the endothermic peak from Cycle 3 as the true thermodynamic melting point.

Solubility Profile & Thermodynamics

Solvent Matrix & Causality

The compound exhibits a calculated LogP of ~4.60[1], classifying it as highly hydrophobic. Its solubility is dictated by the principle of "like dissolves like," heavily favoring non-polar and polar aprotic environments over aqueous systems.

Table 1: Solubility Matrix in Common Solvents
Solvent ClassSpecific SolventExpected SolubilityMechanistic Rationale
Aqueous Water, PBS BuffersInsoluble (< 0.1 mg/mL)Dominant hydrophobic anthracene core; lack of H-bond donors[1].
Polar Aprotic DMF, DMSO, THFHighly Soluble (> 50 mg/mL)Favorable dipole-dipole interactions with the ester linkage.
Halogenated Dichloromethane (DCM)Highly Soluble (> 50 mg/mL)Strong dispersion forces and structural affinity with the bromobutyl chain.
Alcohols Methanol, EthanolModerately Soluble (5 - 20 mg/mL)Limited H-bond accepting capability of the ester; steric shielding by the PAH core.
Non-Polar Hexane, HeptanePoorly Soluble (< 5 mg/mL)Aliphatic solvents lack the polarizability to disrupt the strong π−π stacking of the anthracene core.
Protocol: Shake-Flask HPLC-UV Quantification

To determine the exact thermodynamic solubility for formulation or reaction optimization, the shake-flask method coupled with HPLC-UV is the gold standard.

G S1 1. Saturation (Excess API + Solvent) S2 2. Equilibration (Shake-Flask, 48h, 25°C) S1->S2 S3 3. Phase Separation (Centrifugation, 10k rpm) S2->S3 S4 4. Quantification (HPLC-UV at 254 nm) S3->S4

Figure 2: Thermodynamic solubility profiling workflow using the Shake-Flask method.

Self-Validating Steps:

  • Saturation: Add an excess of 4-bromobutyl anthracene-9-carboxylate (~100 mg) to 1.0 mL of the target solvent in a sealed amber glass vial . Causality: Amber glass is strictly required because anthracene derivatives are highly susceptible to photo-oxidation (yielding anthraquinones) under ambient UV light.

  • Equilibration: Place the vial in an isothermal shaker at 25.0 ± 0.1 °C at 200 rpm for 48 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid.

  • Filtration: Draw the supernatant and filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon or PES because highly hydrophobic compounds will non-specifically bind to polar filter membranes, artificially lowering the measured solubility. Discard the first 200 µL of filtrate to saturate any residual binding sites.

  • Quantification: Dilute the filtrate into the linear range of a pre-established calibration curve and analyze via HPLC-UV (Detection wavelength: 254 nm).

Summary of Physicochemical Properties

Table 2: Quantitative Data Summary
PropertyValueSource / Note
CAS Number 144449-72-9Primary identifier[1]
Molecular Formula C₁₉H₁₇BrO₂Confirmed via structure[1]
Molecular Weight 357.24 g/mol Calculated[1]
Predicted LogP ~4.60Indicates moderate-to-high hydrophobicity[1]
Density ~1.42 g/cm³High density driven by the heavy bromine atom[1]
Boiling Point ~418.3 °C (Predicted)Extrapolated value; compound likely degrades before boiling[1]

References

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." Guidelines for the Testing of Chemicals, Section 1. Shake-flask methodology standards. Available at:[Link]

Sources

Exploratory

Mechanism and Methodologies of 4-Bromobutyl Anthracene-9-Carboxylate Photodimerization

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Molecular Architecture & Photophysical Profile The compound 4-bromobutyl anthracene-9-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Molecular Architecture & Photophysical Profile

The compound 4-bromobutyl anthracene-9-carboxylate is a highly versatile bifunctional molecule engineered for advanced materials science and bioconjugation. Its architecture is divided into two functional domains:

  • The Photoresponsive Core (Anthracene-9-Carboxylate): The extended π -conjugated anthracene system absorbs strongly in the near-UV region (320–390 nm). The electron-withdrawing 9-carboxylate ester group red-shifts this absorption compared to unsubstituted anthracene and introduces significant steric bulk, which dictates the regiochemistry of its photoreactions[1].

  • The Reactive Tether (4-Bromobutyl Chain): The terminal alkyl bromide serves as a highly reactive electrophile for SN​2 nucleophilic substitutions, allowing the photoresponsive core to be covalently grafted onto polymers, silica surfaces, or biological macromolecules.

The [4+4] Photocycloaddition Mechanism

The defining feature of anthracene derivatives is their ability to undergo a reversible [4 π

  • 4 π ] photocycloaddition upon ultraviolet irradiation. For 4-bromobutyl anthracene-9-carboxylate, this mechanism proceeds through a well-defined photophysical cascade:
  • Photoexcitation: Irradiation at 365 nm promotes the ground-state monomer ( S0​ ) to its first excited singlet state ( S1​ ). We specifically use 365 nm because the monomer absorbs strongly at this wavelength, whereas the resulting dimer does not, preventing premature photocleavage[2].

  • Excimer Formation: The S1​ excited monomer must physically diffuse and collide with a ground-state S0​ monomer. If the molecules achieve a face-to-face π−π stacking geometry with an intermolecular distance of less than 4 Å, they form a transient excited dimer, known as an excimer [1].

  • Cycloaddition: The excimer rapidly collapses via a concerted [4+4] cycloaddition across the 9,10-positions of both anthracene rings, forming stable covalent sp3 carbon-carbon bonds.

PhotochemicalPathway S0 Monomer (S0) Ground State S1 Monomer (S1) Excited Singlet S0->S1 hν (365 nm) S1->S0 Fluorescence / Non-radiative Excimer Excimer (S1...S0) Transient Complex S1->Excimer + S0 Monomer (Diffusion/Stacking) Dimer Photodimer [4+4] Cycloadduct Excimer->Dimer [4+4] Cycloaddition Dimer->S0 hν (254 nm) or Δ (>120°C)

Fig 1: Jablonski and reaction pathway of the [4+4] photocycloaddition and its reversibility.

Regioselectivity: Anti vs. Syn

Because the 9-position is substituted with a bulky 4-bromobutyl carboxylate group, the spatial orientation during excimer formation is highly restricted. The reaction overwhelmingly favors the head-to-tail (anti) isomer in solution[3]. The head-to-head (syn) isomer suffers from severe steric clash and dipole-dipole repulsion between the two ester groups, making it thermodynamically and kinetically disfavored unless forced by rigid solid-state crystal packing[1].

Self-Validating Experimental Protocol

To ensure high scientific integrity, the photodimerization must be conducted under conditions that prevent side reactions (like photo-oxidation) and allow for precise kinetic tracking. The following step-by-step protocol acts as a self-validating system, utilizing 1 H-NMR to provide absolute stoichiometric conversion rates.

Step-by-Step Methodology
  • Sample Preparation & Degassing: Dissolve 4-bromobutyl anthracene-9-carboxylate in a suitable aprotic solvent (e.g., deuterated chloroform or acetone for direct NMR tracking). Causality: The solution must be sparged with inert N2​ or Argon for 15 minutes. Oxygen acts as a triplet quencher and can react with the excited anthracene to form endoperoxides, destroying the sample and lowering the quantum yield[4].

  • UV Irradiation: Seal the reaction vessel (e.g., Pyrex) and irradiate using a 365 nm LED array at room temperature. Causality: Pyrex filters out trace high-energy UV (<300 nm) that would trigger the reverse cleavage reaction, ensuring the reaction is driven unidirectionally toward the dimer[2].

  • Kinetic Monitoring (UV-Vis): Extract 10 μ L aliquots hourly. The monomer exhibits distinct vibronic absorption bands between 320–390 nm. As the [4+4] cycloaddition breaks the extended aromaticity of the central ring, these bands disappear, providing a macroscopic visual and spectral confirmation of the reaction progress[1].

  • Structural Validation ( 1 H-NMR): The ultimate self-validating step relies on the 10-position proton. In the planar aromatic monomer, the 10-H appears as a highly deshielded singlet at ~8.59 ppm . Upon dimerization, the 10-carbon becomes sp3 hybridized, and the proton shifts dramatically upfield to ~5.73 ppm [4]. By integrating these two distinct singlets, researchers can calculate the exact percentage of conversion without requiring external calibration standards.

ExperimentalWorkflow Prep 1. Sample Preparation (Degassed Solvent, N2) Irrad 2. UV Irradiation (365 nm LED, 25°C) Prep->Irrad Monitor 3. Kinetic Monitoring (UV-Vis & 1H-NMR) Irrad->Monitor Monitor->Irrad Incomplete Conversion Purify 4. Isolation (Precipitation/Chromatography) Monitor->Purify >95% Conversion Validate 5. Structural Validation (Bridgehead NMR shift) Purify->Validate

Fig 2: Self-validating experimental workflow for synthesizing and monitoring the photodimer.

Quantitative Data & Kinetics

The table below summarizes the critical photophysical and spectroscopic parameters used to benchmark the successful dimerization of anthracene-9-carboxylate derivatives.

ParameterMonomer StatePhotodimer StateAnalytical Significance
UV-Vis Absorption ( λmax​ ) 320 - 390 nm (vibronic)< 300 nmLoss of signal indicates successful disruption of extended π -conjugation[1].
1 H-NMR (10-Position Proton) ~8.59 ppm (singlet)~5.73 ppm (singlet)Direct conversion tracking via integration of aromatic vs. sp3 bridgehead protons[4].
Excitation Wavelength 365 nmN/ADrives forward [4+4] cycloaddition[2].
Cleavage Wavelength N/A254 nmTriggers photochemical retro-cycloaddition[2].
Thermal Cleavage Threshold N/A> 120 °CTriggers thermal retro-cycloaddition[2].

Reversibility & Applications in Drug Development

A hallmark of the 4-bromobutyl anthracene-9-carboxylate dimer is its robust reversibility. The covalent bonds formed during the [4+4] cycloaddition can be cleaved, regenerating the original monomers.

  • Photochemical Cleavage: Irradiation with high-energy UV light (typically 254 nm) excites the dianthracene core, inducing a retro-[4+4] cycloaddition.

  • Thermal Cleavage: Heating the dimer above 120 °C provides sufficient thermal energy to overcome the activation barrier for dissociation[2].

Applications in the Field: For drug development and targeted delivery, this mechanism is highly prized. The 4-bromobutyl tail allows researchers to synthesize prodrugs or nanocarriers where the active pharmaceutical ingredient (API) is trapped within a polymer matrix cross-linked by anthracene dimers. Upon reaching a target site (e.g., a superficial tumor), localized UV irradiation or targeted hyperthermia can cleave the dimers, dissolving the matrix and releasing the payload with high spatiotemporal precision.

References

  • Title: Photodimerization of Crystalline 9-Anthracenecarboxylic Acid: A Nontopotactic Autocatalytic Transformation Source: The Journal of Physical Chemistry C - ACS Publications URL
  • Title: Light- and heat-triggered reversible luminescent materials based on polysiloxanes with anthracene groups Source: RSC Advances - RSC Publishing URL
  • Title: Crystal Structure of the 9-Anthracene–Carboxylic Acid Photochemical Dimer and Its Solvates by X-ray Diffraction and Raman Microscopy Source: ACS Publications URL
  • Title: Supplementary Information: Mechanochromism and optical remodeling of multi-network elastomers containing anthracene dimers Source: The Royal Society of Chemistry URL

Sources

Foundational

Structural Elucidation of 4-Bromobutyl Anthracene-9-Carboxylate: A Technical Guide to Single Crystal X-Ray Diffraction

Executive Summary Anthracene derivatives are foundational to the development of organic electronics, photomechanical materials, and fluorescent probes. 4-Bromobutyl anthracene-9-carboxylate (4-BBAC) (CAS: 144449-72-9) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthracene derivatives are foundational to the development of organic electronics, photomechanical materials, and fluorescent probes. 4-Bromobutyl anthracene-9-carboxylate (4-BBAC) (CAS: 144449-72-9) is a highly versatile intermediate that combines a rigid, photophysically active anthracene core with a flexible, halogenated alkyl chain[1].

For materials scientists and drug development professionals, determining the exact solid-state conformation of 4-BBAC via Single Crystal X-ray Diffraction (SCXRD) is critical. The crystal packing dictates intermolecular π−π interactions, which directly govern excimer emission and the molecule's susceptibility to topochemical [4+4] photocycloaddition[2]. This whitepaper provides an authoritative, field-proven methodology for the crystallization, data collection, and structural refinement of 4-BBAC.

Chemical Context & Mechanistic Insights

The molecular architecture of 4-BBAC ( C19​H17​BrO2​ ) presents unique crystallographic challenges and opportunities:

  • The Anthracene Core: The planar tricyclic system is highly prone to π−π stacking. If adjacent anthracene cores pack face-to-face with a centroid-to-centroid distance of less than 4.2 Å (Schmidt’s criteria), the crystal becomes photoreactive and can undergo solid-state dimerization upon exposure to ambient blue/UV light[3].

  • The 4-Bromobutyl Chain: This flexible linker serves as a functional handle for nucleophilic substitution. Crystallographically, the heavy bromine atom dominates X-ray scattering, aiding in phase determination. However, flexible alkyl chains terminating in halogens are notoriously prone to gauche/anti conformational disorder within the crystal lattice, necessitating specific low-temperature data collection strategies.

Crystallization Methodology

Growing diffraction-quality crystals of anthracene-9-carboxylate esters requires balancing solubility gradients while strictly controlling environmental factors[4]. Because 4-BBAC is highly soluble in chlorinated solvents but poorly soluble in alkanes, vapor diffusion is the most reliable method to achieve the slow nucleation required to prevent twinning or dendritic growth[5].

Protocol 1: Dark-State Vapor Diffusion Crystallization

Self-validating causality: Anthracene derivatives photo-oxidize or dimerize under ambient light. All crystallization attempts must be shielded from light to ensure the integrity of the monomeric unit.

  • Sample Preparation: Dissolve 15–20 mg of highly pure (>99%) 4-BBAC in 1.0 mL of Dichloromethane (DCM) in a 2-dram inner glass vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

  • Antisolvent Setup: Place the 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-hexane (the antisolvent).

  • Sealing and Shielding: Cap the outer vial tightly. Wrap the entire assembly in aluminum foil to create a completely dark environment.

  • Nucleation Phase: Store the assembly in a vibration-free environment at a stable 4 °C to 20 °C. The high vapor pressure of DCM allows it to slowly mix with the hexane, gradually lowering the solubility of 4-BBAC.

  • Harvesting: After 7–14 days, inspect the inner vial for pale-yellow, block-like or plate-like single crystals. Harvest directly into a drop of paratone oil to prevent solvent loss and mechanical stress.

G A Synthesized 4-BBAC (Purity > 99%) B Solvent Screening (DCM, THF, EtOAc) A->B C Vapor Diffusion (DCM / n-Hexane) B->C D Slow Evaporation (THF / Methanol) B->D E Nucleation & Growth (Dark, 4°C - 20°C) C->E D->E F Diffraction-Quality Single Crystals E->F

Caption: Workflow for growing diffraction-quality single crystals of 4-BBAC.

SCXRD Data Collection & Refinement Workflow

The primary bottleneck in resolving 4-BBAC structures is the thermal motion of the terminal bromobutyl chain. Collecting data at room temperature often results in smeared electron density maps for the C3​−C4​−Br segment.

Protocol 2: Data Acquisition and Structural Solution
  • Cryogenic Mounting: Mount a suitable single crystal on a MiTeGen loop using inert oil. Immediately transfer to the diffractometer under a 100 K nitrogen cold stream. Causality: 100 K freezes out the dynamic disorder of the butyl chain and minimizes Debye-Waller factors.

  • Radiation Selection: Utilize Mo radiation ( λ=0.71073 Å). While Cu yields stronger diffraction for organics, Mo is preferred here to minimize severe X-ray absorption effects caused by the heavy Bromine atom[4].

  • Data Reduction & Absorption Correction: Integrate frames using software such as Bruker SAINT or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the highly absorbing bromine atom.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT). The heavy bromine and the rigid anthracene core will phase the structure immediately, revealing the initial electron density map.

  • Refinement (SHELXL): Refine using full-matrix least-squares on F2 .

    • Expert Insight on Disorder: If the bromobutyl chain shows split electron density peaks, model it over two positions. Apply geometric restraints (DFIX for C-C and C-Br bonds) and anisotropic displacement parameter restraints (SIMU and DELU) to maintain a chemically sensible model.

G A Data Collection (Mo Kα, 100 K) B Data Reduction (SAINT / CrysAlisPro) A->B C Absorption Correction (SADABS) B->C D Structure Solution (SHELXT) C->D E Structure Refinement (SHELXL) D->E F Validation (checkCIF) E->F

Caption: Standardized SCXRD data collection and refinement pipeline for 4-BBAC.

Quantitative Data Presentation

When successfully refined, the crystallographic parameters of 4-BBAC should align with the structural norms established for anthracene-9-carboxylate esters. Below is a summary of the expected quantitative data benchmarks indicating a high-fidelity structural model.

Table 1: Representative Crystallographic Parameters for 4-BBAC

ParameterValue / Target MetricScientific Significance
Chemical Formula C19​H17​BrO2​ Confirms complete esterification[1].
Molecular Weight 357.24 g/mol Matches theoretical mass of 4-BBAC[1].
Crystal System Monoclinic or TriclinicTypical dense packing for planar aromatics[5].
Space Group P21​/c or P1ˉ Centrosymmetric packing is highly favored.
Data Collection Temp. 100(2) KCritical for resolving alkyl chain disorder.
Interplanar Distance ~3.4 Å – 3.8 ÅDetermines probability of excimer formation[4].
Final R1​ Index <0.05 Indicates a highly accurate structural model.
Goodness-of-Fit (S) ~1.000 to 1.050Validates appropriate weighting of data.

References

  • ACS Publications (Journal of Physical Chemistry C)
  • Crystal Structure and Triboluminescence 2.
  • ACS Nano (via ResearchGate)
  • Light-Healable Epoxy Polymer Networks via Anthracene Dimer Scission of Diamine Crosslinker ResearchGate URL
  • Buy 4-Bromobutyl anthracene-9-carboxylate (EVT-15299841)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Bromobutyl Anthracene-9-Carboxylate

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Focus: Synthesis of dye-antennae devices, fluorescent probes, and photoactive intermediates. Introduction & Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Focus: Synthesis of dye-antennae devices, fluorescent probes, and photoactive intermediates.

Introduction & Scientific Rationale

4-Bromobutyl anthracene-9-carboxylate is a highly valuable synthetic intermediate, primarily utilized in the development of advanced photoactive materials. Its most notable application is in the synthesis of dye-antennae systems—such as fluorescein-anthracene diesters—which are used to sensitize colloidal titania (TiO₂) particles for enhanced solar energy conversion[1][2].

The molecular architecture of this compound is strategically designed: the anthracene moiety acts as a robust UV-absorbing energy donor, while the bromobutyl chain serves as a flexible, electrophilic linker primed for subsequent nucleophilic substitution (e.g., attaching secondary fluorophores or biological targeting ligands)[2].

This application note details a highly optimized, single-step bimolecular nucleophilic substitution (SN2) protocol to synthesize this compound, emphasizing the mechanistic causality behind the chosen reagents and purification steps[3].

Mechanistic Pathway & Reagent Causality

The synthesis is driven by the esterification of anthracene-9-carboxylic acid with 1,4-dibromobutane. To achieve high yields and prevent unwanted side reactions, the protocol leverages specific kinetic and thermodynamic controls:

  • Anhydrous Potassium Fluoride (KF) as a Base: Stronger bases (like NaH or KOH) risk triggering an E2 elimination on the 1,4-dibromobutane, yielding unwanted alkenes. KF acts as a mild, non-nucleophilic base. The fluoride ion (F⁻) effectively hydrogen-bonds with and deprotonates the carboxylic acid to generate the highly reactive anthracene-9-carboxylate anion[3].

  • N,N-Dimethylformamide (DMF) as Solvent: DMF is a polar aprotic solvent. It strongly solvates the potassium counterion (K⁺) but leaves the carboxylate anion relatively unsolvated (a "naked" anion). This drastically lowers the activation energy for the SN2 attack on the alkyl bromide.

  • Kinetic Control (Time & Temperature): The reaction is strictly limited to 1 hour at 60 °C. Because 1,4-dibromobutane is a bifunctional electrophile, prolonged heating or excess nucleophile could lead to the formation of a bis-ester (two anthracene molecules linked by one butyl chain). The 1-hour window kinetically favors the mono-alkylated product[3].

Mechanism N1 Anthracene-9-carboxylic acid (Nucleophile Precursor) N3 Anthracene-9-carboxylate (Active Nucleophile) N1->N3 Deprotonation N2 KF in DMF (Mild Base / Solvation) N2->N3 F⁻ acts as base N5 4-Bromobutyl anthracene-9-carboxylate N3->N5 SN2 Attack N4 1,4-Dibromobutane (Electrophile) N4->N5 Alkylation

Caption: Mechanistic pathway for the SN2 esterification of anthracene-9-carboxylic acid.

Materials and Reagent Specifications

Accurate stoichiometry is critical to minimizing bis-ester formation. Ensure all solid reagents are properly dried before use.

ReagentMW ( g/mol )EquivalentsAmountFunction
Anthracene-9-carboxylic acid 222.241.0 eq2.22 g (10 mmol)Substrate / Nucleophile precursor
1,4-Dibromobutane 215.911.0 eq2.16 g (10 mmol)Electrophile / Alkylating agent
Potassium Fluoride (Anhydrous) 58.102.2 eq1.28 g (22 mmol)Mild Base
N,N-Dimethylformamide (DMF) 73.09Solvent10.6 mLPolar aprotic solvent

Step-by-Step Experimental Protocol

The following procedure is adapted from the validated methods utilized in the synthesis of photoactive dye-antennae complexes[3].

Phase 1: Activation and Reaction
  • Matrix Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.28 g (22 mmol) of anhydrous KF in 10.6 mL of DMF.

  • Electrophile Addition: Add 2.16 g (10 mmol) of 1,4-dibromobutane to the suspension.

  • Pre-activation: Stir the mixture at ambient temperature for exactly 1 minute.

    • Causality: This brief homogenization ensures the insoluble KF is evenly dispersed and the electrophile is fully solvated before the acid is introduced, preventing localized concentration gradients.

  • Nucleophile Introduction: Add 2.22 g (10 mmol) of anthracene-9-carboxylic acid to the stirring mixture.

  • Thermal SN2 Reaction: Equip the flask with a reflux condenser. Transfer the apparatus to a pre-heated oil bath at 60 °C and stir vigorously for 1 hour [3].

Phase 2: Quenching and Isolation
  • Aqueous Quench: Remove the flask from the heat source and allow it to cool to ambient temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of rapidly stirring distilled water.

    • Causality: Water crashes out the highly hydrophobic product while completely solubilizing the DMF solvent and inorganic salts (KF, KBr). A light yellow solid will immediately precipitate[3].

  • Filtration: Collect the light yellow precipitate via vacuum filtration using a Büchner funnel.

Phase 3: Purification and Drying
  • Aqueous Wash: Wash the filter cake thoroughly with distilled water (3 × 50 mL) to guarantee the removal of trace DMF and salts.

  • Organic Wash: Wash the solid with cold diethyl ether (2 × 20 mL).

    • Causality: The bulky polycyclic product has limited solubility in cold diethyl ether, whereas unreacted 1,4-dibromobutane (a small liquid haloalkane) is highly soluble. This step selectively strips away unreacted electrophile without sacrificing product yield[3].

  • Drying: Transfer the purified solid to a vacuum desiccator and dry in vacuo overnight to yield the final product.

Protocol Step1 1. Reagent Mixing KF + 1,4-dibromobutane in DMF Step2 2. Pre-activation Stir at ambient temp (1 min) Step1->Step2 Step3 3. Substrate Addition Add Anthracene-9-carboxylic acid Step2->Step3 Step4 4. SN2 Reaction Stir at 60 °C for 1 h Step3->Step4 Step5 5. Quenching Cool to RT, add 150 mL H2O Step4->Step5 Step6 6. Isolation Filter light yellow solid Step5->Step6 Step7 7. Purification Wash with H2O and Diethyl ether Step6->Step7 Step8 8. Final Drying Dry in vacuo Step7->Step8

Caption: Step-by-step experimental workflow for synthesizing 4-bromobutyl anthracene-9-carboxylate.

In-Process Validation & Quality Control

To ensure the protocol operates as a self-validating system, perform the following analytical checks on the dried powder:

Analytical TechniqueExpected ObservationValidation Purpose
Thin-Layer Chromatography (TLC) Single UV-active spot (Hexane:EtOAc 4:1). Rf should be significantly higher than the highly polar starting acid.Confirms reaction completion and absence of unreacted anthracene-9-carboxylic acid.
¹H NMR (CDCl₃) Aromatic: Multiplets at ~7.4–8.5 ppm (9H, anthracene core).Aliphatic: Triplet at ~4.5 ppm (2H, -CH₂-O- ester linkage); Triplet at ~3.4 ppm (2H, -CH₂-Br); Multiplets at ~1.9–2.1 ppm (4H, central methylenes).Verifies the structural integrity of the ester linkage and confirms the retention of the terminal bromine atom.
Physical Appearance Light yellow, crystalline solid[3].Ensures no severe oxidation of the anthracene core has occurred (which would darken the compound).

References

  • He, J., Zhao, J., Shen, T., Hidaka, H., & Serpone, N. (1997). Photosensitization of Colloidal Titania Particles by Electron Injection from an Excited Organic Dye−Antennae Function. The Journal of Physical Chemistry B, 101(43), 8670-8674.

Sources

Application

4-bromobutyl anthracene-9-carboxylate fluorescent labeling protocol

Application Note: Advanced Fluorescent Labeling of Carboxylic Acids using 4-Bromobutyl Anthracene-9-Carboxylate (BBAC) for HPLC-FLD Analysis Executive Summary & Analytical Rationale For researchers and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Fluorescent Labeling of Carboxylic Acids using 4-Bromobutyl Anthracene-9-Carboxylate (BBAC) for HPLC-FLD Analysis

Executive Summary & Analytical Rationale

For researchers and drug development professionals, the sensitive and accurate quantification of carboxylic acids—ranging from complex fatty acids to sterically hindered pharmaceutical metabolites—presents a persistent analytical challenge. Because these compounds typically lack a strong inherent chromophore or fluorophore, direct detection via High-Performance Liquid Chromatography (HPLC) is often inadequate for trace-level analysis[1].

Fluorescent derivatization provides a robust solution by covalently attaching a highly fluorescent tag to the target analyte. While 9-chloromethylanthracene (9-CMA) has historically been the gold standard for labeling carboxylic acids[2], its structural design places the reactive electrophilic carbon directly adjacent to the bulky anthracene ring. This proximity induces significant steric hindrance, leading to prolonged reaction times and poor labeling efficiency for bulky or branched nucleophiles.

4-Bromobutyl anthracene-9-carboxylate (BBAC) overcomes these limitations. Synthesized via the alkylation of anthracene-9-carboxylic acid with 1,4-dibromobutane[3], BBAC incorporates a flexible 4-carbon aliphatic spacer between the fluorescent core and the reactive alkyl bromide[4]. This structural modification physically distances the SN2 reaction center from the bulky aromatic system, dramatically reducing steric shielding and accelerating the nucleophilic attack. Furthermore, the bromide ion serves as a superior leaving group compared to chloride, enabling milder reaction conditions and higher yields.

Mechanism of Action

The derivatization of carboxylic acids with BBAC proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. In the presence of a mild base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB), the carboxylic acid is deprotonated to form a highly nucleophilic carboxylate anion. This anion attacks the terminal electrophilic carbon of the BBAC bromobutyl chain, displacing the bromide ion and forming a stable, highly fluorescent ester conjugate.

Mechanism Nuc Analyte (R-COO⁻) TS Transition State [R-COO ··· C ··· Br]‡ Nuc->TS BBAC BBAC Reagent (Anthracene-C4-Br) BBAC->TS Prod Fluorescent Ester (Anthracene-C4-OOC-R) TS->Prod Br Leaving Group (Br⁻) TS->Br

Fig 1. SN2 nucleophilic substitution mechanism of BBAC with target analytes.

Comparative Reagent Performance

To justify the selection of BBAC over legacy reagents, Table 1 summarizes the physicochemical and kinetic advantages of the 4-bromobutyl spacer system.

Table 1: Comparative Performance of Carboxylic Acid Derivatization Reagents

Derivatization ReagentReactive GroupSpacer LengthLeaving GroupExcitation (λex)Emission (λem)Steric Hindrance
9-Chloromethylanthracene (9-CMA) Chloromethyl1 carbonCl⁻365 nm412 nmHigh
4-Bromomethyl-7-methoxycoumarin Bromomethyl1 carbonBr⁻328 nm398 nmModerate
4-Bromobutyl anthracene-9-carboxylate Bromobutyl4 carbonsBr⁻365 nm415 nmLow

Experimental Protocol: BBAC Fluorescent Labeling

This protocol is designed as a self-validating system. It incorporates an internal standard (IS) to account for matrix effects and a specific quenching step to prevent unreacted BBAC from fouling the analytical column.

Reagent Preparation
  • BBAC Labeling Solution: Dissolve 3.45 mg of 4-bromobutyl anthracene-9-carboxylate (MW: 345.23 g/mol )[4] in 1.0 mL of anhydrous high-purity acetonitrile to yield a 10 mM stock solution. Protect from light.

  • Catalyst Mixture: Prepare a solution containing 10 mM Tetrabutylammonium bromide (TBAB) and 20 mM anhydrous Potassium Carbonate ( K2​CO3​ ) in acetonitrile. The TBAB acts as a phase-transfer catalyst, enhancing the solubility and reactivity of the carboxylate anion in the organic solvent[2].

  • Internal Standard (IS): Prepare a 1 mM solution of Margaric acid (C17:0) in acetonitrile. (Margaric acid is an odd-chain fatty acid rarely found in human biological samples, making it an ideal IS).

Step-by-Step Derivatization Workflow
  • Sample Aliquoting: Transfer 50 µL of the extracted biological sample (or standard calibration solution) into a 1.5 mL amber glass micro-reaction vial.

  • Internal Standard Addition: Add 10 µL of the IS solution to the vial to validate labeling efficiency and instrument response.

  • Evaporation: Evaporate the mixture to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at room temperature. Causality: Removing residual water is critical, as water can act as a competing nucleophile, hydrolyzing the BBAC reagent and reducing esterification yields.

  • Reconstitution & Labeling: Reconstitute the dried residue in 100 µL of the BBAC Labeling Solution and 50 µL of the Catalyst Mixture. Vortex vigorously for 30 seconds.

  • Incubation: Cap the vial tightly and incubate in a thermomixer at 60°C for 30 minutes. Causality: The combination of 60°C heating and the low-steric 4-carbon spacer ensures quantitative (>98%) conversion of even highly branched carboxylic acids within 30 minutes, a significant improvement over the 50+ minutes required for 9-CMA[2].

  • Quenching: Remove the vial from the thermomixer and cool to room temperature. Add 10 µL of 0.1% Formic Acid in water. Causality: Formic acid neutralizes the basic catalyst and protonates any unreacted target analytes, effectively halting the SN2 reaction and stabilizing the formed esters for downstream chromatography.

  • Filtration: Pass the quenched mixture through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

Workflow A Sample Preparation B Addition of BBAC Reagent A->B D Incubation (60°C, 30 min) B->D C Catalyst (TBAB / K2CO3) C->B E Quenching & Filtration D->E F HPLC-FLD Analysis E->F

Fig 2. Experimental workflow for BBAC fluorescent derivatization and HPLC analysis.

HPLC-FLD Analytical Conditions

The highly hydrophobic nature of the anthracene-labeled esters requires a robust reverse-phase chromatographic method. The following parameters are optimized for the baseline separation of complex carboxylic acid mixtures.

Table 2: Optimized HPLC-FLD Parameters for BBAC-Derivatized Analytes

ParameterSpecificationScientific Rationale
Analytical Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)Provides the necessary theoretical plates for resolving structurally similar hydrophobic anthracene-esters.
Mobile Phase A HPLC-Grade WaterActs as the weak solvent to focus analytes at the column head.
Mobile Phase B HPLC-Grade AcetonitrileStrong solvent required to elute the highly lipophilic 4-bromobutyl anthracene conjugates.
Gradient Program 60% B to 100% B over 25 minEnsures sharp peak shapes for both short-chain and long-chain labeled carboxylic acids.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns, minimizing band broadening.
Detection (FLD) λex = 365 nm, λem = 415 nmPrecisely targets the maximum quantum yield of the anthracene-9-carboxylate fluorophore[3].
Column Temp. 30°CMaintains reproducible retention times and reduces system backpressure.
Injection Vol. 10 µLPrevents column overloading while maintaining trace-level sensitivity (LOD < 1 pmol).

References

  • EvitaChem. "Buy 4-Bromobutyl anthracene-9-carboxylate (EVT-15299841) | 144449-72-9". EvitaChem Product Catalog.
  • Wang, Y., et al. "Photosensitization of Colloidal Titania Particles by Electron Injection from an Excited Organic Dye−Antennae Function". The Journal of Physical Chemistry B - ACS Publications.
  • BenchChem. "A Comparative Guide to Fluorescent Derivatization Reagents for Carboxylic Acid Analysis: 9-(Chloromethyl)anthracene and Its Alternatives". BenchChem Application Notes.
  • Xie, Z., Yu, L., Yu, H., & Deng, Q. "Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC". Journal of Chromatographic Science (2012).
  • Mukherjee, P. S., & Karnes, H. T. "Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review". Biomedical Chromatography (1996).

Sources

Method

Application Note: Synthesis of 4-Bromobutyl Anthracene-9-Carboxylate via SN2 Esterification

Introduction & Rationale Anthracene-9-carboxylic acid (A9CA) is a highly valued fluorophore and intermediate in drug development, materials science, and the synthesis of photosensitizers. Derivatizing A9CA with a flexibl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Anthracene-9-carboxylic acid (A9CA) is a highly valued fluorophore and intermediate in drug development, materials science, and the synthesis of photosensitizers. Derivatizing A9CA with a flexible alkyl linker, such as a bromobutyl group, yields 4-bromobutyl anthracene-9-carboxylate —a versatile electrophilic tag used for bioconjugation, polymer grafting, and the sensitization of colloidal titania particles [1].

However, the esterification of A9CA presents a classic steric challenge. The bulky peri-protons at the C1 and C8 positions of the anthracene ring severely hinder the carbonyl carbon. Consequently, traditional acid-catalyzed Fischer esterification is impractically slow and low-yielding. To bypass this steric blockade, researchers must employ a base-promoted SN2 alkylation strategy, where the carboxylate anion acts as a nucleophile against an alkyl halide.

Mechanistic Insights and Reaction Causality

The success of this protocol relies on three mechanistic pillars:

  • Generation of a "Naked" Nucleophile: Anhydrous potassium fluoride (KF) or potassium carbonate (K2CO3) is used to deprotonate the carboxylic acid. In polar aprotic solvents like N,N-Dimethylformamide (DMF), the resulting carboxylate anion is poorly solvated, rendering it a highly reactive "naked" nucleophile. KF is particularly effective due to the strong hydrogen-bond accepting nature of the fluoride ion, which facilitates rapid deprotonation [1].

  • SN2 Alkylation: The carboxylate attacks the primary carbon of 1,4-dibromobutane. Because the attack occurs at the unhindered primary alkyl halide rather than the hindered carbonyl carbon, the steric limitations of the anthracene ring are completely circumvented.

  • Chemoselectivity (Mono- vs. Dialkylation): 1,4-dibromobutane is a bifunctional electrophile. If the reaction is run at a 1:1 stoichiometric ratio, the newly formed monoester (which still contains a reactive alkyl bromide) can undergo a second SN2 reaction with another A9CA anion, yielding the unwanted diester. To enforce chemoselectivity toward the monoester, 1,4-dibromobutane must be used in significant molar excess. Literature precedents utilizing acetone as a solvent have employed up to a 26-fold excess of the electrophile to guarantee monoalkylation [2], though 3 to 5 equivalents are typically sufficient in DMF.

Reaction Pathway Diagram

SynthesisWorkflow A9CA Anthracene-9-carboxylic acid (Sterically Hindered) Anion Anthracene-9-carboxylate Anion (Active Nucleophile) A9CA->Anion Deprotonation Base Base (e.g., KF or K2CO3) in DMF Base->Anion Promotes SN2 SN2 Alkylation (60 °C, 1-2 h) Anion->SN2 Electrophile 1,4-Dibromobutane (Alkylating Agent) Electrophile->SN2 Product 4-Bromobutyl anthracene-9-carboxylate (Target Monoester) SN2->Product Major Pathway Diester Diester Byproduct (Minimized by excess electrophile) SN2->Diester Minor Pathway

Figure 1: SN2 esterification workflow of anthracene-9-carboxylic acid to the monoester.

Experimental Protocol

Self-Validating Design: This protocol incorporates in-process controls to ensure the reaction is proceeding correctly before moving to the workup phase.

Materials & Reagents:

  • Anthracene-9-carboxylic acid (A9CA): 2.22 g (10.0 mmol)

  • 1,4-Dibromobutane: 6.48 g (30.0 mmol, 3.0 eq.)

  • Anhydrous Potassium Fluoride (KF): 1.28 g (22.0 mmol, 2.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF): 15.0 mL

  • Deionized Water & Diethyl Ether (for workup)

Step-by-Step Methodology:

  • Preparation of the Nucleophilic Complex: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.28 g of anhydrous KF and 6.48 g of 1,4-dibromobutane to 15.0 mL of anhydrous DMF. Stir at ambient temperature for 5 minutes.

    • Causality: Premixing the base and electrophile in DMF ensures the solvent environment is homogeneous before the introduction of the sterically hindered acid [1].

  • Addition of the Acid: Slowly add 2.22 g of A9CA to the stirring mixture. The solution will exhibit a slight color change as the active carboxylate anion is generated.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Maintain stirring at this temperature for 1 to 2 hours.

    • Causality: 60 °C provides sufficient thermal energy to overcome the SN2 activation barrier without causing thermal degradation of the anthracene core or promoting excessive side reactions.

  • In-Process Validation (TLC): After 1 hour, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (4:1 v/v) as the eluent.

    • Validation Check: The starting material (A9CA) will remain near the baseline due to its highly polar free carboxylic acid group. The target monoester will appear as a highly fluorescent spot under UV light (365 nm) at an Rf of ~0.5. If the baseline spot persists, continue heating for an additional hour.

  • Quenching and Precipitation: Once TLC confirms the complete consumption of A9CA, cool the flask to room temperature. Slowly pour the reaction mixture into 150 mL of rapidly stirring ice-cold deionized water.

    • Causality: DMF is highly miscible with water, while the hydrophobic 4-bromobutyl anthracene-9-carboxylate is not. This induces the immediate, quantitative precipitation of the product as a light yellow solid[1].

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMF and KF salts.

  • Purification: Wash the solid with cold diethyl ether (2 x 20 mL).

    • Causality: Diethyl ether effectively dissolves and removes any unreacted 1,4-dibromobutane and trace non-polar diester impurities, leaving the purified monoester behind. Dry the solid in vacuo to yield the final product.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of varying reaction parameters on the esterification yield and chemoselectivity.

Reaction ParameterStandard ConditionOptimized ConditionMechanistic Impact
Base Selection K2CO3 (2.0 eq)Anhydrous KF (2.2 eq)KF provides superior hydrogen-bond accepting capability, enhancing carboxylate nucleophilicity in DMF, leading to faster conversion [1].
Solvent Matrix Acetone (Reflux)Anhydrous DMF (60 °C)DMF, a polar aprotic solvent, drastically stabilizes the SN2 transition state, accelerating the reaction compared to less polar acetone [2].
Stoichiometry (A9CA : Dibromobutane) 1 : 1 Ratio1 : 3 Ratio (Excess)A stoichiometric excess of dibromobutane statistically suppresses the secondary SN2 attack, minimizing diester byproduct formation.
Precipitation Anti-Solvent BrineIce-Cold Deionized WaterWater effectively strips DMF and inorganic salts, driving the quantitative precipitation of the hydrophobic anthracene ester.

References

  • He, J., Zhao, J., Shen, T., Hidaka, H., & Serpone, N. (1997). Photosensitization of Colloidal Titania Particles by Electron Injection from an Excited Organic Dye−Antennae Function. The Journal of Physical Chemistry B, 101(42), 8670-8677. URL:[Link]

  • Università degli Studi di Firenze (UNIFI). (n.d.). Dottorato di Ricerca in Area del Farmaco e Trattamenti (Ph.D. Thesis Archive). URL: [Link]

Application

Application Note: Covalent Surface Engineering via 4-Bromobutyl Anthracene-9-Carboxylate

Executive Summary Surface functionalization in modern drug development and materials science requires a delicate balance between robust attachment chemistry and dynamic, responsive behavior.1 emerges as a premier bifunct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Surface functionalization in modern drug development and materials science requires a delicate balance between robust attachment chemistry and dynamic, responsive behavior.1 emerges as a premier bifunctional molecular tool designed specifically for these advanced applications[1]. As a Senior Application Scientist, I approach surface modification not merely as a synthetic step, but as the engineering of a controlled interface. This guide details the mechanistic rationale and self-validating protocols for deploying this anthracene derivative to bridge the gap between static covalent grafting and dynamic photochemistry.

Mechanistic Insights & Molecular Design

The architectural brilliance of 4-bromobutyl anthracene-9-carboxylate lies in its compartmentalized reactivity, which allows for orthogonal surface modifications without cross-interference.

  • The Electrophilic Anchor: The 4-bromobutyl chain serves as a highly efficient substrate for bimolecular nucleophilic substitution (SN2). The selection of a four-carbon aliphatic spacer is not arbitrary; it provides critical conformational flexibility, decoupling the steric bulk of the anthracene headgroup from the surface. This reduces steric hindrance during the initial nucleophilic attack by surface amines or thiols, ensuring high grafting densities. Furthermore, the 1, facilitating rapid reaction kinetics under mild basic conditions[1].

  • The Photoactive Core: The anthracene-9-carboxylate moiety is a highly conjugated polycyclic aromatic system. Its2, allowing for real-time spatial mapping and quantification of the modified surface[2]. More importantly, the anthracene core is capable of undergoing a 3[3]. When irradiated with 365 nm UV light, adjacent anthracene units dimerize, creating a covalent crosslinked network.

Experimental Protocols

Protocol A: Covalent Grafting onto Amine-Functionalized Surfaces

This protocol describes the SN2-mediated attachment of the molecule to an aminosilane-treated silica or glass substrate.

Causality Check: We utilize N,N-Dimethylformamide (DMF) as the reaction solvent. As a polar aprotic solvent, DMF dramatically accelerates SN2 reactions by solvating cations while leaving the nucleophilic surface amines unsolvated and highly reactive. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct, preventing the protonation and subsequent deactivation of unreacted surface amines.

Step-by-Step Methodology:

  • Substrate Preparation: Immerse the amine-functionalized substrate in anhydrous DMF for 10 minutes to swell the surface layer and maximize amine accessibility.

  • Reagent Activation: In a dry reaction vial, dissolve 4-bromobutyl anthracene-9-carboxylate (10 mM) in anhydrous DMF. Add 1.5 equivalents of DIPEA (15 mM).

  • Covalent Coupling: Transfer the activated solution to the substrate. Incubate at 60°C for 12 hours under an inert argon atmosphere to prevent oxidative degradation of the fluorophore.

  • Self-Validating Wash Sequence: To ensure trustworthiness and eliminate false positives from physisorption, perform a gradient wash:

    • Wash 1: Hot DMF (2x 10 mins) to remove unreacted starting material.

    • Wash 2: Methanol (2x 10 mins) to disrupt hydrogen bonding.

    • Wash 3: Dichloromethane (1x 5 mins) to remove any non-polar aggregates.

    • Drying: Gently dry under a stream of N2. The persistence of fluorescence after this aggressive wash sequence self-validates the formation of stable covalent bonds.

SN2_Workflow Substrate Amine-Functionalized Surface Reaction SN2 Substitution (DMF, DIPEA, 60°C) Substrate->Reaction Reagent 4-Bromobutyl Anthracene-9-Carboxylate Reagent->Reaction Product Anthracene-Grafted Surface Reaction->Product - HBr Validation Validation (XPS & Fluorescence) Product->Validation

Workflow for SN2-mediated covalent grafting of anthracene onto amine-functionalized surfaces.

Protocol B: Reversible Photochemical Patterning

Once covalently grafted, the surface can be dynamically patterned using light, enabling applications in stimuli-responsive materials and reversible drug-capture platforms.

Causality Check: The [4+4] cycloaddition disrupts the extended π-conjugation of the anthracene core. Consequently, successful dimerization is intrinsically self-validating, as it results in a measurable quenching of the surface fluorescence.

Step-by-Step Methodology:

  • Forward Reaction (Dimerization): Expose the functionalized surface to a 365 nm UV LED source (intensity ~10 mW/cm²) for 30 minutes.

  • Validation: Map the surface using a fluorescence microscope (λex = 365 nm, λem = 420 nm). A >85% reduction in emission intensity confirms successful dimerization.

  • Reverse Reaction (Cleavage): To regenerate the monomeric surface,4[4]. The recovery of fluorescence validates the cleavage.

Photochemistry Monomer Surface-Bound Anthracene Monomers Dimer [4+4] Photodimerized Network Monomer->Dimer UV 365 nm (Forward) Dimer->Monomer UV 254 nm / Heat (Reverse)

Reversible[4+4] photodimerization pathway of surface-bound anthracene moieties.

Quantitative Data & Validation Metrics

To ensure reproducibility and rigorous quality control, the following table summarizes the expected physical and chemical transformations at each stage of the surface modification process.

Validation MetricPre-Modification (Amine Silica)Post-Modification (Anthracene Monomer)Post-Dimerization (365 nm UV)
Water Contact Angle (θ) 45° ± 3° (Hydrophilic)78° ± 2° (Hydrophobic)83° ± 2° (Crosslinked)
Fluorescence (λex = 365 nm) Background OnlyHigh Intensity (λem ~420 nm)Quenched (>85% reduction)
XPS C/N Atomic Ratio ~3.0 (Aminopropyl baseline)> 15.0 (Anthracene grafted)> 15.0 (Maintained)
XPS Br 3d Signal AbsentAbsent (Validates complete SN2)Absent

References

  • Improved Solid-State Photomechanical Materials by Fluorine Substitution of 9-Anthracene Carboxylic Acid Source: ACS Publications URL:[Link]

  • Ultrafast Fluorescence Study of the Effect of Carboxylic and Carboxylate Substituents on the Excited State Properties of Anthracene Source: ResearchGate URL:[Link]

  • Integrating Boronic Esters and Anthracene into Covalent Adaptable Networks toward Stimuli-Responsive Elastomers Source: MDPI URL:[Link]

Sources

Method

Application Note: 4-Bromobutyl Anthracene-9-Carboxylate in Photoresponsive Smart Materials and Drug Delivery

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The development of stimuli-responsive materials relies heavi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The development of stimuli-responsive materials relies heavily on robust, bifunctional monomeric building blocks. 4-Bromobutyl anthracene-9-carboxylate (4-BBAC) has emerged as a highly versatile photoresponsive monomer. With a molecular formula of C18​H17​BrO2​ and a molecular weight of approximately 345.23 g/mol , it bridges organic synthesis and materials science[1].

This application note details the mechanistic principles, quantitative physicochemical data, and self-validating protocols for utilizing 4-BBAC. By exploiting its dual functionality—an electrophilic bromobutyl tail for polymer grafting and a photoactive anthracene head for reversible crosslinking—researchers can engineer advanced drug delivery vehicles, self-healing elastomers, and dynamic hydrogels.

Mechanistic Principles: The "Why" Behind the Molecule

To effectively utilize 4-BBAC, one must understand the distinct roles of its structural domains:

The Bromobutyl Spacer (Covalent Grafting)

The 4-bromobutyl chain acts as an ideal electrophilic handle. The primary bromide is an excellent leaving group, making it highly susceptible to nucleophilic substitution ( SN​2 ) by amines, thiols, or alkoxides present on polymer backbones or biological substrates[1]. The four-carbon aliphatic chain is not arbitrary; it provides critical steric flexibility, ensuring that once the monomer is grafted to a sterically bulky polymer, the anthracene heads retain enough rotational freedom to align for subsequent dimerization.

The Anthracene-9-Carboxylate Core (Reversible Photochemistry)

The anthracene moiety is the engine of the molecule's photoresponsiveness. Upon irradiation with long-wave UV light ( λ≈365 nm), the anthracene cores undergo a [4+4] photocycloaddition, forming covalent dianthracene dimers[2]. This reaction disrupts the extended π -conjugation of the anthracene rings, which alters the molecule's optical properties and creates robust crosslinks within a material matrix.

Crucially, this dimerization is reversible. The dianthracene dimers can be cleaved (retro-cycloaddition) back into monomers by either shortwave UV light ( λ≈254 nm) or thermal energy (typically >70 °C)[3]. This intrinsically photopatternable behavior makes dianthracenes ideal building blocks for materials requiring reversible topological changes[4].

Photochemical_Pathway Monomer 4-BBAC Monomer (Photoactive State) UV365 UV Irradiation (λ ≈ 365 nm) Monomer->UV365 Dimer Dianthracene Dimer (Crosslinked State) UV365->Dimer [4+4] Cycloaddition Cleavage Deep UV (λ ≈ 254 nm) or Heat (> 70°C) Dimer->Cleavage Cleavage->Monomer Retro-cycloaddition

Figure 1: Reversible photochemical pathway of 4-BBAC transitioning between monomer and dimer states.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and photochemical parameters required for experimental design.

ParameterValue / ConditionMechanistic Significance
Molecular Weight 345.23 g/mol Determines stoichiometric calculations for grafting[1].
Dimerization Trigger UV λ≈365 nmExcites the π→π∗ transition, initiating [4+4] cycloaddition[3].
Cleavage Trigger (Optical) UV λ≈254 nmHigh-energy photons force retro-cycloaddition of the dimer[3].
Cleavage Trigger (Thermal) >70 °C (up to 120 °C)Thermal dissociation threshold; varies based on polymer matrix rigidity[3].
Validation Wavelengths 300–400 nm (UV-Vis)Monomer exhibits strong absorbance here; dimer does not[5].
Typical UV Intensity ≈1.2 mW/cm²Provides controlled kinetics without inducing localized photothermal degradation[5].

Experimental Workflows & Validated Protocols

The following protocols detail the integration of 4-BBAC into a drug delivery system, from initial synthesis to photo-triggered release.

Workflow Step1 1. Polymer Functionalization (SN2 Alkylation in DMF) Step2 2. Micelle Assembly & Drug Encapsulation Step1->Step2 Step3 3. Photo-Crosslinking (365 nm UV) Step2->Step3 Step4 4. Triggered Release (254 nm UV / Heat) Step3->Step4 Validation Validation: UV-Vis Spectroscopy (300-400 nm) Step3->Validation Track Peak Decrease Step4->Validation Track Peak Recovery

Figure 2: Experimental workflow for 4-BBAC functionalization, crosslinking, and drug release.

Protocol 1: Covalent Grafting of 4-BBAC to a Polymer Backbone

Objective: Attach 4-BBAC to a nucleophile-bearing polymer (e.g., a polyamine or polycarboxylate) via SN​2 alkylation.

Causality & Design Choices: We utilize N,N-Dimethylformamide (DMF) as the solvent. As a polar aprotic solvent, DMF solvates the cations but leaves the nucleophilic anions highly reactive, drastically accelerating the SN​2 substitution of the bromobutyl group[1]. Potassium carbonate ( K2​CO3​ ) is used as a mild, non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct, driving the reaction forward without degrading the ester linkage of the anthracene-9-carboxylate.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of the nucleophilic polymer in anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add 3.0 equivalents of anhydrous K2​CO3​ to the solution and stir for 30 minutes at room temperature to ensure complete deprotonation of the nucleophilic sites.

  • Monomer Addition: Dropwise, add 1.2 equivalents of 4-BBAC dissolved in a minimal amount of DMF.

  • Reaction: Heat the mixture to 80 °C and stir continuously for 24 hours. Note: Shield the reaction flask from ambient light using aluminum foil to prevent premature photodimerization.

  • Purification: Cool the mixture, filter out the inorganic salts, and precipitate the functionalized polymer in cold diethyl ether. Centrifuge and dry under vacuum.

Self-Validation Step: Perform 1H -NMR in DMSO- d6​ . The disappearance of the -CH2​-Br triplet (typically around 3.5 ppm) and the appearance of characteristic aromatic anthracene protons (7.5–8.5 ppm) confirms successful grafting.

Protocol 2: Photo-Crosslinking and Triggered Drug Release

Objective: Form a crosslinked micellar network to encapsulate a drug, followed by triggered release.

Causality & Design Choices: Irradiation at 365 nm is chosen because it perfectly overlaps with the π→π∗ absorption band of the anthracene core, maximizing the quantum yield of the [4+4] cycloaddition while avoiding damage to encapsulated biologicals. A controlled intensity of 1.2 mW/cm² prevents localized heating[5].

Step-by-Step Procedure:

  • Assembly: Disperse the 4-BBAC-functionalized polymer in an aqueous buffer (e.g., PBS) alongside the hydrophobic drug payload. Sonicate to form drug-loaded micelles.

  • Photo-Crosslinking (Locking): Place the micelle solution in a quartz cuvette. Irradiate with a 365 nm UV lamp at an intensity of 1.2 mW/cm² for 30 minutes at a distance of 2 cm[5].

  • Triggered Release (Unlocking): To initiate drug release, expose the crosslinked system to either shortwave UV light (254 nm) for 15 minutes or apply localized hyperthermia (e.g., 70 °C) to induce retro-cycloaddition[3].

Self-Validation Step (The UV-Vis Tracking System): This protocol is self-validating through real-time UV-Vis spectroscopy[5].

  • During Step 2 (Crosslinking): Take aliquots every 5 minutes. You must observe a systematic decrease in absorbance between 300–400 nm. If the peaks do not diminish, dimerization is failing (check UV lamp output or steric hindrance).

  • During Step 3 (Release): Monitor the same 300–400 nm window. The recovery of the anthracene absorption peaks confirms the successful cleavage of the dianthracene crosslinks.

References

  • Buy 4-Bromobutyl anthracene-9-carboxylate (EVT-15299841)
  • Royal Society of Chemistry (RSC)
  • Journal of the American Chemical Society (ACS)
  • Reversible Dual Crosslinking in Anthracenyl Functionalized Butyl Elastomer Based on Ionic and (4+4)
  • Journal of Medicinal Chemistry (ACS)

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of 4-Bromobutyl Anthracene-9-Carboxylate

Introduction: The Strategic Value of Anthracene Derivatives Anthracene and its derivatives represent a cornerstone in the development of advanced functional molecules. Their rigid, planar, and extended π-conjugated syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Anthracene Derivatives

Anthracene and its derivatives represent a cornerstone in the development of advanced functional molecules. Their rigid, planar, and extended π-conjugated system imparts unique photophysical properties, making them indispensable in fields ranging from organic electronics (OLEDs, OFETs) to biochemical applications.[1][2][3] In cell biology and drug development, the anthracene scaffold serves as a potent fluorescent probe, with its emission properties often sensitive to the local environment. This allows for applications in bioimaging and as chemical traps for reactive oxygen species.[1]

The subject of this guide, 4-bromobutyl anthracene-9-carboxylate, is a strategically designed intermediate. It combines the stable, fluorescent anthracene-9-carboxylate core with a versatile 4-bromobutyl alkyl chain. This terminal bromide acts as an excellent leaving group, providing a reactive handle for subsequent nucleophilic substitution reactions.[4] This allows researchers to easily conjugate the anthracene moiety to a wide array of molecules—such as proteins, peptides, or other small molecules—to create novel probes, targeted therapeutic agents, or functional materials.[4]

This document provides a detailed protocol for the synthesis of 4-bromobutyl anthracene-9-carboxylate via the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] We will delve into the underlying mechanism, provide a validated, step-by-step laboratory procedure, and offer expert insights to ensure a successful and reproducible synthesis.

The Chemistry: Mechanism of Fischer-Speier Esterification

The synthesis of 4-bromobutyl anthracene-9-carboxylate is achieved through the Fischer esterification of anthracene-9-carboxylic acid with 4-bromo-1-butanol. This reaction, while seemingly a simple condensation, proceeds through a multi-step nucleophilic addition-elimination mechanism that requires an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH).[6][7]

The entire process is governed by equilibrium.[7][8] To maximize the yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by using one of the reactants in excess (in this case, the more cost-effective 4-bromo-1-butanol can be used as both reactant and solvent) or by removing water as it is formed.[6][9]

The key mechanistic steps are as follows:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of anthracene-9-carboxylic acid. This crucial first step dramatically increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[5][7][9]

  • Nucleophilic Attack: The hydroxyl group of 4-bromo-1-butanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[5][6]

  • Proton Transfer: A proton is transferred from the newly added oxonium ion to one of the original hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[5][8]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.[7]

  • Deprotonation: The protonated ester is deprotonated by a weak base in the mixture (like water or the alcohol), regenerating the acid catalyst and yielding the final ester product, 4-bromobutyl anthracene-9-carboxylate.[7][8]

Fischer_Esterification Fischer Esterification Mechanism Reactants Anthracene-9-Carboxylic Acid + 4-Bromo-1-butanol ProtonatedAcid Protonated Carboxylic Acid (Activated Electrophile) Reactants->ProtonatedAcid 1. Protonation Catalyst H⁺ (Catalyst) Catalyst->ProtonatedAcid TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate 2. Nucleophilic Attack (Alcohol) ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster 3. & 4. Proton Transfer & Elimination of H₂O Water H₂O TetrahedralIntermediate->Water ProtonatedEster->Catalyst Regenerated Product 4-Bromobutyl Anthracene-9-Carboxylate ProtonatedEster->Product 5. Deprotonation

Caption: Key steps in the acid-catalyzed Fischer esterification.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified quantities and conditions should provide a reliable outcome.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )QuantityNotes
Anthracene-9-carboxylic acid723-62-6222.241.00 g (4.50 mmol)Starting material. Ensure it is dry.
4-Bromo-1-butanol33036-62-3153.0310.4 g (68.0 mmol)Reactant and solvent. Use in excess.
Sulfuric Acid (Conc.)7664-93-998.08~5 dropsCatalyst. Corrosive, handle with extreme care.[10]
Dichloromethane (DCM)75-09-284.93~100 mLFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~50 mLFor neutralization.
Brine (Saturated NaCl)7647-14-558.44~30 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent.
Silica Gel7631-86-9-As neededFor column chromatography.
Hexane / Ethyl Acetate--As neededEluent for chromatography.

Equipment: 100 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.

Synthesis Workflow

Synthesis_Workflow Experimental Workflow A 1. Reaction Setup Combine reactants & catalyst in round-bottom flask. B 2. Reflux Heat mixture at 80-90°C for 12-24 hours. A->B C 3. Work-up Cool, dilute with DCM, neutralize with NaHCO₃. B->C D 4. Extraction Separate organic layer, wash with water & brine. C->D E 5. Drying & Concentration Dry over MgSO₄, evaporate solvent. D->E F 6. Purification Column Chromatography (Silica Gel). E->F G 7. Characterization Obtain pure product. Analyze via NMR, MS. F->G

Caption: Overall workflow from reaction to characterization.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anthracene-9-carboxylic acid (1.00 g, 4.50 mmol).

  • Add 4-bromo-1-butanol (10.4 g, ~8 mL, 68.0 mmol). The alcohol acts as both the reactant and the solvent.

  • Carefully add 5 drops of concentrated sulfuric acid to the mixture using a glass pipette. Caution: Concentrated acid is highly corrosive.[10]

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to 80-90°C with vigorous stirring. Allow the reaction to proceed for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with 50 mL of dichloromethane (DCM).

  • Carefully transfer the diluted mixture to a 250 mL separatory funnel.

  • Slowly add 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst. Caution: CO₂ gas will evolve; vent the funnel frequently.

  • Extraction: Shake the funnel and allow the layers to separate. Drain the lower organic (DCM) layer. Extract the aqueous layer once more with 25 mL of DCM.

  • Combine the organic layers and wash with 30 mL of water, followed by 30 mL of brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[11] A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) is typically effective. Collect the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield pure 4-bromobutyl anthracene-9-carboxylate. The expected product is typically a pale yellow solid.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₉H₁₇BrO₂ has a MW of 357.24 g/mol ).

  • FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretch (~1715 cm⁻¹).

ParameterValue
Molecular FormulaC₁₉H₁₇BrO₂
Molecular Weight357.24 g/mol
AppearancePale yellow solid
Expected Yield70-85%

Pro-Tips from the Bench: Ensuring Success

  • Moisture is the Enemy: The Fischer esterification is reversible, with water as a byproduct. Ensure all glassware is thoroughly dried and use anhydrous reagents where possible to maximize yield.[6][9]

  • Monitoring the Reaction: The starting carboxylic acid and the final ester product have different polarities. TLC is an excellent way to monitor the reaction's progress. The ester product will be less polar (have a higher Rf value) than the carboxylic acid starting material.

  • Purification Strategy: Anthracene derivatives can be challenging to purify due to their planar nature, which can cause strong adsorption to silica gel.[11] Use a moderate-polarity eluent system and do not let the column run dry. Sometimes, recrystallization from a solvent like ethanol can be an effective alternative or final purification step.[12]

  • Safety First: Always handle concentrated sulfuric acid in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The neutralization step with sodium bicarbonate should be performed slowly to control the release of CO₂ gas.

Applications and Future Synthetic Steps

The synthesized 4-bromobutyl anthracene-9-carboxylate is not an end-product but a versatile building block.[4] The terminal bromide is primed for Sₙ2 reactions with a variety of nucleophiles:

  • Amines: To form amino-tethered fluorescent probes.

  • Thiols: To attach the anthracene moiety to cysteine residues in proteins.

  • Alkoxides/Phenoxides: To create ether linkages for new materials.

  • Azides: To generate an azide-functionalized probe for use in "click chemistry" reactions.

This synthetic accessibility makes it a valuable tool for developing custom molecules for targeted applications in materials science and drug discovery.[4][13]

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • van den Berg, A. J., & Labadie, R. P. (1980). Purification and Separation of Anthracene Derivatives on a Polystyrene-Divinylbenzene Copolymer. Planta Medica, 39(11), 268-273.
  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). PURIFICATION AND SEPARATION OF ANTHRACENE DIVINYLBENZENE COPOLYMER DERIVATIVES ON A POLYSTYRENE-. Retrieved from [Link]

  • Kleiss, L. D., & Adams, A. D. (1956). U.S. Patent No. 2,767,232. Washington, DC: U.S.
  • Ferreira, J. G., et al. (2021).
  • dos Santos, F. B., et al. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2374-2405.
  • ResearchGate. (n.d.). Examples of anthracene derivatives and their applications. Retrieved from [Link]

  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • He, C., et al. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.
  • Pekin, E. (n.d.). Ester Synthesis Lab (Student Handout). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 4-bromobutyl anthracene-9-carboxylate

Welcome to the Technical Support Center for the synthesis and optimization of 4-bromobutyl anthracene-9-carboxylate . This guide is designed for researchers and drug development professionals who require high-yield, high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-bromobutyl anthracene-9-carboxylate . This guide is designed for researchers and drug development professionals who require high-yield, high-purity esterification of sterically hindered polycyclic aromatic hydrocarbons (PAHs).

The synthesis of this compound—typically achieved by reacting anthracene-9-carboxylic acid (9-ACA) with 1,4-dibromobutane—presents unique mechanistic challenges. The 9-position of the anthracene ring is severely sterically hindered by the peri-protons at the 1- and 8-positions, reducing the nucleophilicity of the carboxylate. Furthermore, the bifunctional nature of 1,4-dibromobutane often leads to unwanted bis-esterification, and the anthracene core is highly susceptible to photo-degradation. This guide provides field-proven solutions to these exact challenges.

Reaction Pathway & Mechanistic Logic

To optimize this reaction, we must first understand the mechanistic pathway. The reaction relies on an Sₙ2 displacement. Because the 9-ACA carboxylate is sterically shielded, we must generate a "naked," highly reactive anion using specific bases (like anhydrous Potassium Fluoride or Cesium Carbonate) in a strongly polar aprotic solvent (DMF) [1].

ReactionPathway A Anthracene-9-carboxylic acid (Nucleophile) C Anhydrous KF / DMF (Deprotonation & Solvation) A->C B 1,4-Dibromobutane (Electrophile) B->C D 4-Bromobutyl anthracene-9-carboxylate (Target Mono-ester) C->D SN2 Substitution (60°C, 1-4h) E Bis-ester Byproduct (Impurity) D->E Over-alkylation (If dibromobutane is limiting)

Reaction pathway for synthesizing 4-bromobutyl anthracene-9-carboxylate.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol is engineered to be a self-validating system. By incorporating specific In-Process Controls (IPCs), you can definitively verify the success of each mechanistic step before proceeding to the next.

Step 1: Reagent Activation (The "Naked Anion" Generation)

  • Action: In a flame-dried, foil-wrapped round-bottom flask, suspend 22 mmol of anhydrous Potassium Fluoride (KF) in 15 mL of anhydrous Dimethylformamide (DMF). Add 50 mmol (5.0 equiv) of 1,4-dibromobutane. Stir at ambient temperature for 5 minutes.

  • Causality: KF forms strong hydrogen bonds with the carboxylic acid proton, effectively pulling it away to leave a highly reactive, unsolvated carboxylate anion. The large excess of 1,4-dibromobutane is statistically required to suppress the formation of the bis-ester byproduct.

Step 2: Nucleophilic Attack

  • Action: Add 10 mmol (2.22 g) of anthracene-9-carboxylic acid to the suspension. Heat the mixture to 60 °C under an argon atmosphere for 2 to 4 hours[1].

  • Causality: The 60 °C temperature provides the necessary activation energy to overcome the steric shielding of the 1,8-peri protons on the anthracene ring. Argon prevents oxidative degradation.

Step 3: In-Process Control (IPC) Validation

  • Action: Perform Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1). Visualize under a 365 nm UV lamp.

  • Validation: Anthracene derivatives are highly fluorescent. The starting 9-ACA will appear as a bright blue fluorescent spot near the baseline (due to its high polarity). The target 4-bromobutyl ester will migrate significantly higher (Rf ~0.6). The reaction is validated as complete when the baseline fluorescence is entirely consumed.

Step 4: Quench and Isolation

  • Action: Cool the reaction to room temperature and pour it into 150 mL of ice-cold distilled water. A light yellow precipitate will form. Filter the solid and wash extensively with water (to remove DMF and KF) and cold hexanes (to remove excess 1,4-dibromobutane). Dry in vacuo in the dark.

Quantitative Optimization Matrix

To scale the reaction or improve yields, refer to the following optimization parameters. The data below contrasts standard literature baselines with optimized scale-up conditions to maximize mono-esterification.

ParameterStandard Literature ConditionOptimized Condition (Scale-up)Mechanistic Rationale
Anthracene-9-carboxylic acid 10 mmol (1.0 equiv)10 mmol (1.0 equiv)Maintained as the limiting reagent due to high cost and complex purification.
1,4-dibromobutane 10 mmol (1.0 equiv)50 - 100 mmol (5.0 - 10.0 equiv)A massive electrophile excess statistically forces mono-alkylation and eliminates bis-ester bridging.
Base Anhydrous KF (2.2 equiv)Cs₂CO₃ or KF (2.0 - 2.5 equiv)Cs⁺ provides the "cesium effect," enhancing the solubility and reactivity of the carboxylate in DMF.
Solvent DMF (10.6 mL)Anhydrous DMF (20 - 30 mL)Increased solvent volume prevents the reaction from stalling as a thick slurry.
Temperature 60 °C60 - 70 °CElevated thermal energy is mandatory to bypass the 1,8-peri proton steric clash.

Troubleshooting Guides & FAQs

Troubleshooting Start Identify Synthesis Issue Q1 High Bis-ester Formation? Start->Q1 Q2 Unreacted 9-ACA (Low Conversion)? Start->Q2 Q3 Product Discoloration / Degradation? Start->Q3 Sol1 Increase 1,4-dibromobutane to 5-10x molar excess Q1->Sol1 Yes Sol2 Switch base to Cs2CO3 or KF; Ensure strictly anhydrous DMF Q2->Sol2 Yes Sol3 Wrap reaction in foil; Prevent [4+4] photodimerization Q3->Sol3 Yes

Troubleshooting logic tree for common esterification synthesis issues.

Q: My LC-MS shows a massive peak corresponding to the bis-ester (1,4-butanediol di(anthracene-9-carboxylate)). How do I prevent this? A: This is a statistical probability issue. Because 1,4-dibromobutane has two identical, highly reactive primary bromide leaving groups, the newly formed mono-ester can act as an electrophile for a second 9-ACA molecule. Solution: You must flood the system with the electrophile. Increase your 1,4-dibromobutane to a 5-to-10 molar excess. The excess can easily be washed away during the workup using cold hexanes or removed via vacuum distillation, leaving behind the pure mono-ester.

Q: The reaction is stalling at 40% conversion, even with excess alkyl halide. Why is the 9-ACA not reacting? A: The 9-position of anthracene is notoriously unreactive due to the steric bulk of the adjacent aromatic rings. If your reaction is stalling, your nucleophile is likely not active enough. Solution: Ensure your solvent is strictly anhydrous; water will solvate the carboxylate, killing its nucleophilicity. If using K₂CO₃, switch to Cesium Carbonate (Cs₂CO₃) or anhydrous Potassium Fluoride (KF). The larger ionic radius of Cesium creates a looser ion pair, resulting in a much more aggressive nucleophile.

Q: After isolating the product, the light-yellow powder turned dark brown over a few days on the bench. What happened? A: You are observing photodegradation. Anthracene derivatives, particularly those substituted at the 9-position, are highly susceptible to[4+4] cycloaddition (photodimerization) when exposed to ambient UV or fluorescent laboratory lighting [2]. Solution: The entire synthesis, workup, and storage must be conducted in the dark. Wrap your reaction flasks and chromatography columns in aluminum foil. Store the final dried product in an amber glass vial, backfilled with argon, at -20 °C.

References

  • Title: Photosensitization of Colloidal Titania Particles by Electron Injection from an Excited Organic Dye−Antennae Function Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications Source: Chemistry of Materials (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Solubilization Strategies for 4-Bromobutyl Anthracene-9-Carboxylate

Welcome to the Technical Support Center for 4-bromobutyl anthracene-9-carboxylate . This compound is a highly valuable bifunctional reagent used in bioconjugation, fluorescent tagging, and organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-bromobutyl anthracene-9-carboxylate . This compound is a highly valuable bifunctional reagent used in bioconjugation, fluorescent tagging, and organic synthesis. It features a rigid, fluorescent anthracene core and an electrophilic bromobutyl tail designed for nucleophilic substitution (SN2) with amines and thiols[1].

However, its extreme hydrophobicity and planar aromatic structure drive rapid π-π stacking, leading to severe aggregation and fluorescence quenching in aqueous environments[2]. This guide provides field-proven, self-validating methodologies to overcome these solubility barriers without compromising the chemical reactivity or optical properties of the probe.

Diagnostic Decision Matrix

Selecting the correct solubilization matrix depends entirely on your downstream application. Using the wrong carrier can result in premature hydrolysis of the bromobutyl group or total loss of fluorescence due to aggregation-caused quenching (ACQ)[2].

DecisionTree Start Determine Application for 4-Bromobutyl Anthracene-9-Carboxylate Aqueous Aqueous Media (Biological Assays) Start->Aqueous Organic Organic Media (Chemical Synthesis) Start->Organic LiveCell Live-Cell Imaging (Strict Toxicity Limits) Aqueous->LiveCell InVitro In Vitro Bioconjugation (Tolerates Mild Surfactants) Aqueous->InVitro Aprotic Polar Aprotic Solvents (DMF, DMSO, DCM) Organic->Aprotic Cyclo Host-Guest Complexation (HP-β-Cyclodextrin) LiveCell->Cyclo Pluronic Non-Ionic Surfactant (Pluronic F-127 + DMSO) InVitro->Pluronic

Decision matrix for selecting the optimal solubilization strategy based on downstream applications.

Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate immediately into a cloudy suspension upon dilution from DMSO into PBS? Causality: This is a classic "solvent-shift" nucleation event. 4-bromobutyl anthracene-9-carboxylate is highly soluble in polar aprotic solvents like DMSO or DMF[3]. When this stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the highly hydrophobic anthracene molecules supersaturated. The planar anthracene rings undergo rapid intermolecular [4+4] π-π stacking and hydrogen bonding via the carboxylate linkages, forming crystalline micro-aggregates before they can interact with your biological targets[4]. Solution: You must lower the thermodynamic barrier to solvation. Pre-mix the DMSO stock with an amphiphilic carrier (like Pluronic F-127) or a host molecule (like Hydroxypropyl-β-cyclodextrin) before introducing it to the aqueous phase. This traps the monomeric form in a hydrophobic pocket, preventing self-association[5].

Q2: I am using a surfactant to solubilize the probe, but my bromobutyl group is failing to crosslink with my target protein. Why? Causality: The bromobutyl tail is a reactive alkyl halide designed for nucleophilic substitution[1]. If your solubilization matrix contains primary amines (e.g., Tris buffer), free thiols, or if you are using an excessively high pH, the bromobutyl group will undergo premature solvolysis or competitive substitution with the buffer components rather than your target. Solution: Avoid amine-containing buffers entirely. Use non-ionic, non-nucleophilic surfactants (e.g., Pluronic F-127) in a phosphate or HEPES buffer at a strictly controlled pH (7.2 - 7.4). Ensure your surfactants are fresh, as old PEG-based surfactants can accumulate peroxides that oxidize the probe[5][6].

Q3: My solution looks perfectly clear, but the fluorescence signal is extremely weak. Is the probe degraded? Causality: A macroscopically clear solution does not guarantee monomeric dispersion. The probe is likely forming nanoscale micelles or H-aggregates. Anthracene derivatives are notorious for "aggregation-caused quenching" (ACQ)[2]. In these nano-aggregates, excited-state energy is dissipated non-radiatively through intermolecular interactions rather than through photon emission. Solution: Verify the monomeric state by checking the UV-Vis absorption spectrum. A broadened, red-shifted absorption peak indicates aggregation. Switch to a cyclodextrin-based solubilization method, which physically isolates individual anthracene molecules inside a cavity, preserving their quantum yield[5][7].

Quantitative Comparison of Solubilization Matrices

To aid in experimental design, the following table summarizes the performance of various solubilization strategies for highly hydrophobic anthracene derivatives.

Solubilization StrategyMax Aqueous Concentration (µM)Biocompatibility (Live Cells)Fluorescence PreservationSN2 Reactivity Preservation
1% DMSO (No Carrier) < 1 µMModeratePoor (Severe ACQ)High
1% DMSO + 0.1% Pluronic F-127 ~ 20 µMHighGoodHigh
10% w/v HP-β-Cyclodextrin > 100 µMVery HighExcellentModerate (Steric hindrance)
0.5% Triton X-100 (Micelles) ~ 50 µMLow (Lyses cell membranes)GoodLow (If peroxides are present)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific centrifugation and spectroscopic checkpoints, you can definitively prove that your probe is solubilized and active before committing to expensive downstream assays[6][7].

Protocol A: Carrier-Mediated Dispersion (Pluronic F-127)

Best for: In vitro bioconjugation and enzymatic assays where mild surfactants are tolerated.

  • Stock Preparation: Dissolve 4-bromobutyl anthracene-9-carboxylate in anhydrous DMSO to a concentration of 10 mM. Purge the vial with argon to prevent moisture ingress, which can slowly hydrolyze the bromobutyl group.

  • Carrier Mixing: In a separate microcentrifuge tube, mix 10 µL of the 10 mM DMSO stock with 10 µL of 20% (w/v) Pluronic F-127 in DMSO. Pipette vigorously.

  • Aqueous Dispersion: While vortexing a tube containing 980 µL of HEPES buffer (pH 7.4), add the 20 µL DMSO/Pluronic mixture dropwise.

  • System Validation (Centrifugation): Centrifuge the resulting solution at 10,000 x g for 5 minutes.

    • Validation Check: If a yellow pellet forms, the solubilization failed (likely due to rapid addition or cold buffer). The supernatant contains the true soluble fraction[6].

  • System Validation (Spectroscopy): Measure the UV-Vis absorbance of the supernatant. A sharp, well-defined vibronic structure around 340-380 nm confirms monomeric dispersion. A raised baseline at 500 nm indicates light scattering from residual nano-aggregates[2].

Protocol B: Host-Guest Complexation (HP-β-Cyclodextrin)

Best for: Live-cell imaging and assays requiring high concentrations without surfactant toxicity.

Workflow Step1 1. Dissolve Probe in 100% DMSO (10 mM Stock) Step3 3. Dropwise Addition of DMSO Stock into HP-β-CD Solution Step1->Step3 Step2 2. Prepare 20% w/v HP-β-CD in HEPES Buffer (pH 7.4) Step2->Step3 Step4 4. Vortex & Sonicate (10 mins, 25°C) Step3->Step4 Step5 5. Centrifuge at 10,000 x g (Remove Aggregates) Step4->Step5 Step6 6. Validate Monomers via UV-Vis Spectroscopy Step5->Step6

Step-by-step workflow for preparing stable aqueous dispersions of the hydrophobic probe.

  • Host Solution Preparation: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in HEPES buffer (pH 7.4) to a final concentration of 20% (w/v).

  • Complexation: Add 10 µL of a 10 mM DMSO stock of the anthracene probe dropwise into 990 µL of the HP-β-CD solution while vortexing continuously.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 10 minutes. The hydrophobic anthracene core will partition into the hydrophobic cavity of the cyclodextrin, shielding it from the aqueous environment[5].

  • System Validation: Centrifuge at 10,000 x g for 5 minutes. Measure the fluorescence emission (excitation ~365 nm). A strong, structured emission peak at ~410-450 nm confirms successful inclusion and protection from aggregation-caused quenching[2]. Note: The bromobutyl tail will likely protrude from the cyclodextrin cavity, remaining accessible for bioconjugation, though reaction kinetics may be slightly slower due to steric hindrance.

References

  • New Fluorescent Probes Applicable to Aggregates of Fluorocarbon Surfactants National Institute of Informatics (NII).[Link]

  • Solubilization techniques used for poorly water-soluble drugs National Institutes of Health (NIH) - PMC.[Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions ResearchGate.[Link]

  • Crystal Structure of the 9-Anthracene–Carboxylic Acid Photochemical Dimer and Its Solvates ACS Publications.[Link]

  • Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids SciSpace.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromobutyl Anthracene-9-Carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic challenges encountered during the synthesis of 4-bromobutyl anthr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic challenges encountered during the synthesis of 4-bromobutyl anthracene-9-carboxylate. This molecule is highly valued as a fluorescent probe, an intermediate in dye-antenna devices[1], and a structural monomer in the development of Covalent Adaptable Networks (CANs)[2].

However, the esterification of anthracene-9-carboxylic acid with 1,4-dibromobutane is notoriously prone to side reactions. This guide provides field-proven insights to establish a self-validating, high-yield synthetic system.

Troubleshooting Guide & FAQs

Q1: Why am I recovering a high percentage of the bis-ester (butane-1,4-diyl bis(anthracene-9-carboxylate)) instead of the desired mono-ester? A1: Causality: Bis-esterification is a statistical side reaction. Once the initial 4-bromobutyl anthracene-9-carboxylate is formed, its terminal bromide remains a viable electrophile. If the local concentration of unreacted anthracene-9-carboxylate is high, it will attack the mono-ester, yielding the bis-ester. Solution: Control the stoichiometry. While some historical protocols utilize a 1:1 molar ratio[1], this inherently results in a mixture of products. To suppress bis-alkylation, use a pseudo-high dilution technique or a 1:3 to 1:5 molar excess of 1,4-dibromobutane. The excess dibromide outcompetes the mono-ester for the carboxylate nucleophile.

Q2: I am observing a significant amount of terminal alkene (3-butenyl anthracene-9-carboxylate). How do I prevent this elimination reaction? A2: Causality: The 4-bromobutyl chain is highly susceptible to E2 (bimolecular elimination) dehydrohalogenation. When strong, nucleophilic bases (e.g., NaOH, KOH, or alkoxides) are used, they abstract a proton from the β -carbon of the bromobutyl group rather than acting solely to deprotonate the carboxylic acid. Elevated temperatures exacerbate this entropically favored elimination. Solution: Switch to a mild, non-nucleophilic base system. Anhydrous potassium fluoride (KF) in dimethylformamide (DMF) is the gold standard[1]. The fluoride ion acts via strong hydrogen bonding to activate the carboxylic acid without possessing the basicity required to trigger E2 elimination. Strictly limit the reaction temperature to 60 °C.

Q3: My reaction stalls, and I am recovering unreacted anthracene-9-carboxylic acid. What is causing this? A3: Causality: Reaction stalling in this system is almost exclusively tied to moisture contamination. Water competitively hydrolyzes the intermediate ester back to the starting acid or consumes the 1,4-dibromobutane to form 4-bromo-1-butanol. Solution: Ensure your system is rigorously anhydrous. Use anhydrous DMF, oven-dried glassware, and anhydrous KF.

Quantitative Parameter Comparison

To assist in optimizing your reaction conditions, the following table summarizes the causal impact of different parameters on the product distribution.

Reaction ParameterConditionTarget Mono-ester YieldBis-ester FormationElimination Products
Stoichiometry (Acid:Dibromide) 1:1 Molar Ratio~60-70%~20-30%< 5%
Stoichiometry (Acid:Dibromide) 1:5 Molar Ratio> 85%< 5%< 5%
Base Selection Anhydrous KF (2.2 eq)OptimalLowVery Low
Base Selection NaOH / KOHLowLowHigh (> 40%)
Temperature 60 °COptimalLowLow
Temperature > 90 °CDecreasedModerateHigh
Mechanistic & Workflow Visualizations

ReactionPathways Start Anthracene-9-carboxylic acid + 1,4-dibromobutane Desired 4-bromobutyl anthracene-9-carboxylate (Target Mono-ester) Start->Desired Anhydrous KF, DMF 60°C, 1h BisEster Butane-1,4-diyl bis(anthracene-9-carboxylate) (Bis-alkylation) Desired->BisEster Excess Acid Statistical Competition Elimination 3-butenyl anthracene-9-carboxylate (E2 Elimination) Desired->Elimination Strong Base (OH-, RO-) or Temp >80°C

Logical relationship of main reaction pathways and competing side reactions.

ExperimentalWorkflow Step1 1. Reagent Preparation Mix Anhydrous KF + 1,4-dibromobutane in anhydrous DMF Step2 2. Acid Addition Add Anthracene-9-carboxylic acid (Maintain excess dibromide) Step1->Step2 Step3 3. Controlled Heating Stir at 60°C for 1 hour (Monitor via TLC: UV 254/365 nm) Step2->Step3 Step4 4. Aqueous Quench Cool to RT, precipitate with H2O Step3->Step4 Step5 5. Isolation & Purification Filter, wash (H2O/Et2O), dry in vacuo Step4->Step5

Step-by-step experimental workflow for the synthesis of the target ester.

Standard Operating Protocol: Self-Validating Synthesis

This protocol is adapted from established methodologies for dye-antenna device synthesis[1] and optimized to minimize side reactions. Every step is designed as a self-validating system.

Materials Required:

  • Anthracene-9-carboxylic acid (10 mmol, 2.22 g)

  • 1,4-dibromobutane (30 mmol, 6.48 g) (Note: 3x excess to prevent bis-esterification)

  • Anhydrous Potassium Fluoride (KF) (22 mmol, 1.28 g)

  • Anhydrous Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:

  • Reagent Activation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, combine 1.28 g of anhydrous KF and 6.48 g of 1,4-dibromobutane in 15 mL of anhydrous DMF. Stir at ambient temperature for 1 to 5 minutes. Causality: Pre-mixing allows the KF to disperse without prematurely deprotonating the acid in the absence of the electrophile.

  • Acid Addition: Slowly add 2.22 g of anthracene-9-carboxylic acid to the stirring mixture.

  • Controlled Alkylation: Heat the reaction mixture to exactly 60 °C and stir for 1 hour.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The highly fluorescent anthracene core allows easy visualization under UV light (254 nm and 365 nm). The starting acid will streak near the baseline, while the desired mono-ester will migrate to Rf​≈0.6 . The absence of a high-running spot ( Rf​≈0.8 ) confirms the suppression of the bis-ester.

  • Quenching & Precipitation: Remove the flask from heat and allow it to cool to ambient temperature. Slowly pour the mixture into 150 mL of vigorously stirring distilled water. A light yellow precipitate will form immediately[1].

  • Isolation: Filter the solid under vacuum. Wash the filter cake repeatedly with distilled water (to remove DMF and KF salts) and cold diethyl ether (to remove residual unreacted 1,4-dibromobutane).

  • Drying: Dry the light yellow solid in vacuo overnight to yield the pure 4-bromobutyl anthracene-9-carboxylate[3].

References
  • Title: Photosensitization of Colloidal Titania Particles by Electron Injection from an Excited Organic Dye−Antennae Function Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • Title: Covalent Adaptable Networks: Reprocessable Cross-Linked Polymers Source: Chemical Reviews - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Fluorescence Stability of 4-Bromobutyl Anthracene-9-Carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 4-bromobutyl anthracene-9-carboxylate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 4-bromobutyl anthracene-9-carboxylate. While the anthracene core provides excellent quantum yields and the 4-bromobutyl tail offers a highly versatile electrophilic handle for bioconjugation and material synthesis[1], the fluorophore is intrinsically susceptible to environmental quenching, photodimerization, and oxidation.

This portal provides mechanistic troubleshooting, validated protocols, and empirical data to help you maximize your signal-to-noise ratio and ensure absolute experimental reproducibility.

Section 1: Mechanistic Causality of Signal Degradation

To effectively stabilize a fluorophore, one must first map the exact pathways of its degradation. The loss of fluorescence in anthracene-9-carboxylate derivatives is not random; it is primarily driven by two competing, environment-dependent photochemical reactions:

  • [4+4] Photodimerization (Concentration-Dependent): Upon excitation with UV light (>350 nm), the monomeric excited state ( S1​ ) can interact with a ground-state molecule ( S0​ ) to form a transient excimer. If steric conditions allow, this state rapidly collapses into a rigid, non-fluorescent 9,9'-dicarboxylic head-to-head dimer[2].

  • Photooxidation (Oxygen-Dependent): In aerated media, the excited triplet state of the anthracene core transfers energy to dissolved molecular oxygen, generating reactive oxygen species (ROS). These ROS attack the electron-rich aromatic system, yielding a non-fluorescent anthraquinone derivative. The activation energy for this degradation is notably low (~3.2 kJ/mol), making it a dominant and rapid pathway in aqueous and micellar environments[3].

Photodegradation Monomer 4-Bromobutyl Anthracene-9-Carboxylate UV UV Excitation (>350 nm) Monomer->UV High Conc. (>10 µM) O2 Dissolved Oxygen (ROS Generation) Monomer->O2 Aerated Media Stabilized Supramolecular Encapsulation & Argon Degassing Monomer->Stabilized Protective Protocol Dimer Head-to-Head Dimer (Loss of Fluorescence) UV->Dimer [4+4] Cycloaddition Oxidation Anthraquinone Derivative (Quenched) O2->Oxidation Photooxidation StableFluor Stable Fluorescence Emission Maintained Stabilized->StableFluor Steric & Inert Shielding

Mechanisms of signal loss and stabilization pathways for anthracene derivatives.

Section 2: Troubleshooting FAQs

Q1: Why does my probe's fluorescence intensity drop by over 50% within minutes of continuous UV excitation? A1: Rapid photobleaching under continuous irradiation is characteristic of concurrent [4+4] cycloaddition and photooxidation. If your working concentration exceeds 10−5 M, the molecules are in close enough proximity to form π−π stacked excimers, which act as the precursor to dimerization[3]. Furthermore, if your solvent is not degassed, photooxidation to anthraquinone is actively quenching the signal. Solution: Dilute the sample to <10 µM and purge with an inert gas prior to imaging.

Q2: Does the choice of solvent polarity affect the stability of the 4-bromobutyl derivative? A2: Yes, drastically. Anthracene-9-carboxylate derivatives exhibit an acid-base catalyzed photodegradation rate that is highly sensitive to the surrounding medium. They are generally photostable in aprotic, nonpolar solvents (like cyclohexane or THF) but become highly photolabile in aqueous media across varying pH levels[3]. Crucial Note: Avoid heavy-atom solvents (e.g., chloroform or bromobenzene). The heavy-atom effect promotes intersystem crossing (ISC) to the triplet state, thereby increasing ROS-mediated degradation and quenching the singlet fluorescence.

Q3: How can I achieve long-term stability for single-molecule tracking or prolonged solid-state imaging? A3: The most effective method is supramolecular encapsulation. By embedding the fluorophore in a rigid polymer matrix (like PMMA) or a macrocyclic host (like cyclodextrin), you sterically restrict the conformational freedom required for dimerization and physically shield the core from dissolved oxygen. Encapsulation has been shown to increase the photostability of anthracene-based dyes by nearly 10-fold, significantly outperforming standard fluorophores like Rhodamine 6G in prolonged studies[4].

Section 3: Standard Operating Protocols (SOPs)

To ensure absolute trustworthiness in your assays, the following protocols are designed as self-validating systems. By isolating specific variables, you can pinpoint the exact cause of any residual signal loss.

Workflow Prep 1. Solvent Prep (Aprotic, <10 µM) Degas 2. Argon Purging (15-20 mins) Prep->Degas Encapsulate 3. Matrix Embedding (e.g., PMMA) Degas->Encapsulate Store 4. Dark Storage (4°C, Inert Gas) Encapsulate->Store

Standard operating workflow for preparing highly stable anthracene fluorophore solutions.

Protocol A: Inert Gas Degassing (Deoxygenation)

Causality & Validation: Removing molecular oxygen completely shuts down the photooxidation pathway to anthraquinone. If rapid photobleaching persists post-degassing, the degradation is strictly concentration-dependent (dimerization), allowing you to isolate the variable.

  • Prepare the 4-bromobutyl anthracene-9-carboxylate solution in a dry, aprotic solvent (e.g., THF) at a concentration ≤10−5 M.

  • Transfer the solution to a septum-sealed quartz cuvette.

  • Insert a long stainless-steel needle connected to an Argon gas line, submerging the tip deeply into the solution. Insert a short vent needle into the headspace above the liquid.

  • Bubble Argon gently through the solution for 15–20 minutes to displace all dissolved oxygen.

  • Remove the vent needle first, followed immediately by the Argon needle. This traps positive inert pressure inside the cuvette, preventing ambient oxygen re-entry.

Protocol B: Polymer Matrix Encapsulation for Solid-State Stability

Causality & Validation: Immobilization in a rigid matrix prevents the diffusion-controlled collisions necessary for [4+4] cycloaddition. If the broad, red-shifted excimer emission band (~470 nm) is absent during spectral analysis, the encapsulation has successfully isolated the monomers.

  • Co-dissolve 4-bromobutyl anthracene-9-carboxylate (1 mM) and Polymethyl methacrylate (PMMA, 10% w/v) in a compatible co-solvent like toluene.

  • Sonicate the mixture in a dark environment for 30 minutes to ensure homogeneous distribution and prevent micro-aggregation of the fluorophore.

  • Spin-coat the solution onto a clean, plasma-treated glass substrate at 3000 rpm for 60 seconds.

  • Cure the resulting film under vacuum at room temperature in complete darkness for 12 hours to remove residual solvent and lock the matrix.

Section 4: Quantitative Data Comparison

The following table summarizes the expected stability metrics based on empirical testing of anthracene-9-carboxylate derivatives under various environmental conditions. Use this as a benchmark for your own quality control assays.

Environmental ConditionEstimated Half-Life ( t1/2​ )Primary Degradation PathwayRecommended Corrective Action
Aerated Aqueous Buffer < 10 minsPhotooxidation (Anthraquinone)Switch to aprotic solvent or utilize micellar encapsulation.
Aerated Aprotic Solvent ~45 minsPhotooxidation & DimerizationImplement Protocol A (Argon Degassing).
Degassed Aprotic Solvent ~3 hours[4+4] PhotodimerizationReduce working concentration to <10 µM.
Polymer Encapsulated (PMMA) > 24 hoursMinimal / NegligibleOptimal condition for prolonged irradiation and solid-state devices.

Section 5: References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in 4-Bromobutyl Anthracene-9-Carboxylate Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve high background noise when using 4-bromobutyl anthrace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve high background noise when using 4-bromobutyl anthracene-9-carboxylate for fluorescence derivatization and imaging.

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind experimental failures and providing self-validating protocols to ensure absolute data integrity.

Diagnostic Logic Tree

Before adjusting your protocol, you must identify the exact chemical or optical source of the noise. Use the diagnostic workflow below to categorize the interference.

DiagnosticTree Start High Background Noise Detected Q1 Nature of the Noise? Start->Q1 BroadFront Broad Solvent Front / Continuous Haze Q1->BroadFront SpecificPeak Specific Interfering Peak(s) Q1->SpecificPeak Q2 Persists in Blank Runs? BroadFront->Q2 SpecificPeak->Q2 Hydrolysis Hydrolysis Product (Anthracene-9-carboxylic acid) Q2->Hydrolysis Yes (Moisture) Unreacted Unreacted Reagent (4-Bromobutyl ester) Q2->Unreacted Yes (Excess Probe) Autofluorescence Sample Autofluorescence (Matrix Interference) Q2->Autofluorescence No (Sample Matrix)

Diagnostic workflow for identifying the source of background noise in anthracene assays.

Frequently Asked Questions (FAQs)

Q1: Why does my chromatogram show a massive solvent front, or why do my tissue images look "washed out" with blue fluorescence? The Causality: 4-bromobutyl anthracene-9-carboxylate relies on its bromobutyl group to undergo nucleophilic substitution with your target analytes (e.g., amines, carboxylic acids, thiols)[1]. However, this bromobutyl group is highly susceptible to nucleophilic attack by water. If your reaction environment is not strictly anhydrous, competitive hydrolysis occurs. This generates 4-hydroxybutyl anthracene-9-carboxylate or cleaves the ester entirely to yield anthracene-9-carboxylic acid. Because the anthracene core remains intact, these byproducts emit strongly in the blue spectrum when excited at ~350 nm, creating a massive solvent front in HPLC or a continuous haze in imaging[2]. The Fix: Transition to strictly aprotic solvents (e.g., anhydrous DMF or acetonitrile) and utilize a post-reaction Solid-Phase Extraction (SPE) cleanup to separate the unreacted/hydrolyzed probe from the derivatized target.

Q2: How do I differentiate between unreacted probe noise and biological autofluorescence? The Causality: Anthracene derivatives typically excite in the UV range (~350 nm) and emit in the blue region (~410-420 nm)[2]. Unfortunately, endogenous biological molecules like NADH, elastin, and collagen share this exact spectral window, which is a fundamental principle of molecular fluorescence interference[3]. If you are performing tissue imaging or analyzing complex biological matrices, the "background noise" might actually be your sample's natural autofluorescence. The Fix (Self-Validating System): Always run a "Reagent Blank" (probe + matrix minus the target analyte) and a "Matrix Blank" (matrix only, no probe). If the Matrix Blank exhibits high signal at 410 nm, the issue is autofluorescence. To resolve this, employ spectral unmixing algorithms or shift to a time-resolved fluorescence measurement, as the fluorescence lifetime of anthracene differs significantly from endogenous fluorophores.

Quantitative Data: Noise Sources & Spectral Properties

To facilitate easy comparison and rapid troubleshooting, the following table summarizes the primary sources of background noise, their spectral properties, and targeted reduction strategies.

Noise SourceExcitation (nm)Emission (nm)Primary CauseReduction Strategy
Unreacted Reagent ~350-360~410-420Excess probe added to drive reaction kineticsPost-derivatization SPE cleanup
Hydrolysis Products ~350-360~410-425Trace water in solvents / basic catalysisUse anhydrous DMF/ACN; lyophilize samples
Autofluorescence ~340-360~400-450Endogenous NADH, collagen, elastinMatrix blank subtraction; spectral unmixing
Light Scattering N/ABroadParticulates in sample/mobile phase0.22 µm PTFE filtration prior to analysis

Step-by-Step Methodology: Anhydrous Derivatization & SPE Cleanup

To ensure trustworthiness, this protocol is designed as a self-validating system . By collecting and analyzing both the SPE wash and elution fractions, you can visually and mathematically verify the mass balance of your fluorescent probe, ensuring no background noise carries over into your final analysis.

Phase 1: Anhydrous Derivatization
  • Sample Preparation: Lyophilize your biological sample overnight to remove all trace water. Reconstitute the dried sample in 100 µL of anhydrous N,N-Dimethylformamide (DMF).

  • Catalyst Addition: Add 10 µL of anhydrous potassium carbonate ( K2​CO3​ ) solution (prepared in crown ether/DMF to enhance solubility) to act as a base catalyst.

  • Probe Addition: Add 50 µL of 4-bromobutyl anthracene-9-carboxylate (10 mM in anhydrous DMF).

  • Reaction: Incubate the mixture at 60°C for 30 minutes in the dark to protect the fluorophore from photobleaching.

  • Quenching: Stop the reaction by adding 10 µL of a primary amine scavenger (e.g., butylamine). This consumes the unreacted bromobutyl probe, converting it into a highly polar derivative that is easily separated in the next phase.

Phase 2: Solid-Phase Extraction (SPE) Cleanup (Self-Validating)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of HPLC-grade methanol, followed by 1 mL of HPLC-grade water.

  • Loading: Dilute the quenched reaction mixture with 800 µL of water and load it onto the cartridge at a dropwise flow rate.

  • Washing (Validation Step A): Wash the cartridge with 2 mL of 20% methanol in water. Collect this fraction. The highly polar quenched probe and hydrolysis products will elute here. Self-Validation: Check this fraction under a 365 nm UV lamp; strong blue fluorescence confirms the successful removal of background contaminants. If this fraction is dark, your quenching step failed.

  • Elution (Validation Step B): Elute the derivatized target analyte using 1 mL of 100% acetonitrile. Collect this fraction. This fraction contains your purified, fluorescently labeled target, ready for HPLC injection or imaging with minimal background noise.

References[1] Buy 4-Bromobutyl anthracene-9-carboxylate (EVT-15299841) | 144449-72-9 - EvitaChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvVSCqokanz4bhsB75hT5X5JYPPe4h-HOw0spTOWkK0bx5n_pTOMBl-TfMU9kTx8Ofk3sHarCMHRjarb5VQkEiEWIInTRyqtvQUaBNgpLiFbcfm-1ey5ZvX9Dt0LyeG7jtvsbbnhJinU0=[3] Bernard Valeur Molecular Fluorescence Principles and Applications - Academia.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELPQno2W14okLqUIYORSj9wZ_-IbV5SSjIE9SXIoz5Xh94PsLs67CQ7A57uyZPpy4h4ZUFhFd7vA_9F4t4Dals5_k4XCPepa3S515yARIV1Kii1YytmPzs7h6_DCnPGGoJDbL7GJwEVVKJDVwuf4sbBbrlu9Oj29bb6PvCSDRoRDxTtwcFWk3b01q2BAURmcXQDrOuRY5E_wZzdXP0tA==[2] Photoluminescence and Electronic Interaction of Anthracene Derivatives Adsorbed on Sidewalls of Single-Walled Carbon Nanotubes | Nano Letters - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-xxMLD1LV32H9lPrQ7Ov70UYDIngKy0FIAHvySAzNHr51hwGLvtbPm9CwOh0F1nJiMFwjw95lznTT7v9LZB8xHoDKEfNnheNNSt_wamf0rLNCcaYMm5iZidk6mb6N6f78f9svFg==

Sources

Reference Data & Comparative Studies

Validation

Fluorescent Derivatization Strategies: 9-Chloromethylanthracene vs. 4-Bromobutyl Anthracene-9-Carboxylate

As a Senior Application Scientist, navigating the analytical challenges of trace-level quantification requires a deep understanding of reagent chemistry. The direct detection of aliphatic carboxylic acids, amines, and th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical challenges of trace-level quantification requires a deep understanding of reagent chemistry. The direct detection of aliphatic carboxylic acids, amines, and thiols via High-Performance Liquid Chromatography (HPLC) with UV-Vis absorption is notoriously difficult due to the lack of a strong native chromophore in these analytes[1]. 1 solves this by covalently attaching a highly fluorescent tag to the target molecule, drastically improving detection sensitivity and chromatographic resolution[1].

In this guide, we objectively compare two prominent anthracene-based derivatization reagents: 9-Chloromethylanthracene (9-CMA) and 4-Bromobutyl anthracene-9-carboxylate (4-BBAC) . While both leverage the robust quantum yield of the anthracene fluorophore, their distinct structural chemistries dictate entirely different applications—ranging from trace-level environmental HPLC analysis to advanced bioconjugation and organic electronics.

Mechanistic Causality & Structural Profiling

To ensure assay robustness, one must understand why these molecules perform differently. The reactivity of a derivatization reagent is governed by its leaving group and the steric environment of its electrophilic center.

  • 9-Chloromethylanthracene (9-CMA): 9-CMA relies on a benzylic chloride directly attached to the rigid polycyclic aromatic hydrocarbon (PAH) core. The benzylic position is highly activated, making the C-Cl bond exceptionally susceptible to nucleophilic attack by carboxylate anions[1]. However, the immediate proximity of the bulky anthracene ring creates significant steric hindrance. This makes 9-CMA highly specific for smaller, unhindered nucleophiles like unitary carboxylic acids, but less efficient for bulky biomolecules[2].

  • 4-Bromobutyl anthracene-9-carboxylate (4-BBAC): To circumvent the steric limitations of direct ring attachment, 4-BBAC incorporates a 4-carbon aliphatic spacer (butyl chain) terminating in a primary bromide[3]. This design physically separates the reactive electrophilic center from the bulky anthracene core. Furthermore, bromide is a superior leaving group compared to chloride. The unhindered primary carbon facilitates rapid, high-yield SN 2​ substitution with a broader range of nucleophiles, including bulky amines, thiols, and alkoxides, making it a premier choice for materials science and bioconjugation[3].

G cluster_0 9-CMA: Benzylic Activation cluster_1 4-BBAC: Spacer-Relieved Activation CMA 9-CMA (Electrophile) Prod1 Anthracene Ester (Rigid Linkage) CMA->Prod1 SN2 Target1 Carboxylic Acid (Nucleophile) Target1->Prod1 SN2 Cat1 TBABr / Base (Catalyst) Cat1->Prod1 Promotes BBAC 4-BBAC (Electrophile) Prod2 Anthracene Conjugate (Flexible Linkage) BBAC->Prod2 SN2 Target2 Amine / Thiol (Nucleophile) Target2->Prod2 SN2 Cat2 K2CO3 (Proton Scavenger) Cat2->Prod2 Promotes

Fig 1: Mechanistic pathways comparing 9-CMA and 4-BBAC derivatization logic.

Comparative Performance Data

The following table summarizes the quantitative performance metrics and optimal use cases for both reagents, derived from validated laboratory workflows.

Feature9-Chloromethylanthracene (9-CMA)4-Bromobutyl Anthracene-9-Carboxylate (4-BBAC)
Primary Target Analytes Carboxylic acids, phenols, mercaptansAmines, thiols, alkoxides
Reactive Group Benzylic ChloridePrimary Alkyl Bromide
Reaction Mechanism SN 2​ (Benzylic activated)SN 2​ (Unhindered primary carbon)
Steric Spacer Length 1 carbon (methyl)4 carbons (butyl) + ester linkage
Typical Catalyst / Base TBABr / TMAHK 2​ CO 3​ / DIPEA
Fluorescence ( λex​ / λem​ ) 365 nm / 410–413 nm~365 nm / ~415 nm
Detection Limit (LOD) 0.18 – 2.53 pmol (down to 2 fmol)Application dependent (High Quantum Yield)
Primary Application Trace HPLC-FL quantification of small moleculesBioconjugation, OLEDs, Materials Science

Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must be a self-validating system. Below are the optimized methodologies for utilizing these reagents.

Protocol A: Trace-Level Carboxylic Acid Derivatization via 9-CMA

This protocol is optimized for the 2 in environmental or food samples[2].

  • Reagent Preparation: Dissolve 9-CMA in anhydrous N,N-Dimethylformamide (DMF) or cyclohexane to a concentration of 5 mM.

    • Causality: Anhydrous conditions are critical because the highly activated benzylic chloride of 9-CMA is susceptible to hydrolysis, which would yield the non-reactive 9-anthracenemethanol, severely degrading assay sensitivity.

  • Phase-Transfer Catalysis: Add 1 mL of the analyte (carboxylic acid) and 1 mL of tetramethylammonium hydroxide (TMAH) or tetrabutylammonium bromide (TBABr) (1 mM).

    • Causality: Carboxylic acids are weak nucleophiles. The addition of a base deprotonates the acid, while the bulky tetraalkylammonium cation acts as a phase-transfer catalyst, increasing the solubility and nucleophilicity of the carboxylate anion in the organic solvent[2][4].

  • Incubation: Incubate the sealed reaction vessel at 75–90 °C for 30–50 minutes[2].

    • Causality: The steric hindrance of the anthracene ring necessitates elevated thermal energy to drive the SN 2​ substitution to completion[2].

  • HPLC-FL Analysis: Cool the resultant solution to room temperature and inject it into a reversed-phase HPLC system. Monitor fluorescence at λex​=365 nm and λem​=410 nm[2].

    • Causality: The anthracene fluorophore provides a massive signal-to-noise ratio enhancement, allowing detection limits down to 2 fmol.

Protocol B: Bioconjugation of Primary Amines using 4-BBAC

This protocol is designed for the 3 or the synthesis of organic electronic materials[3].

  • Substrate Solvation: Dissolve the target amine or thiol in a polar aprotic solvent such as DMF.

    • Causality: Polar aprotic solvents solvate the reactants without hydrogen-bonding to the nucleophile, leaving it 'naked' and highly reactive for the subsequent SN 2​ attack[3].

  • Base Addition: Introduce a mild base such as Potassium Carbonate (K 2​ CO 3​ ) or N,N-Diisopropylethylamine (DIPEA).

    • Causality: The base acts as a proton scavenger, neutralizing the hydrobromic acid (HBr) generated during the reaction and preventing the protonation of the nucleophile, which would otherwise halt the reaction[3].

  • Conjugation: Add 4-BBAC (1.2 molar equivalents) and stir the mixture at 60 °C for 2-4 hours.

    • Causality: The 4-carbon spacer significantly reduces steric hindrance compared to 9-CMA, allowing the primary alkyl bromide to undergo rapid nucleophilic substitution even with bulky biomolecules or polymer chains[3].

Applications in Drug Development & Research

  • 9-CMA in Analytical Workflows: 9-CMA is the gold standard for quantifying pharmaceutical compounds lacking chromophores. For instance, it has been successfully employed in the4 in pharmaceutical formulations, achieving limits of detection (LOD) as low as 0.143 µg/mL[4]. It is also widely used for detecting diarrhetic shellfish poisons like okadaic acid[5].

  • 4-BBAC in Materials and Bioconjugation: The flexible spacer of 4-BBAC makes it highly valuable in organic electronics (e.g., OLEDs) and biological research[3]. By forming stable covalent bonds with nucleophilic sites on proteins without inducing severe steric clashes, it alters structural properties predictably, aiding in the development of novel fluorescent probes and advanced photonic materials[3].

References

  • PubMed. "Liquid chromatographic determination of okadaic acid and dinophysistoxin-1 in shellfish after derivatization with 9-chloromethylanthracene." [Link]

  • ResearchGate. "An Innovative Spectrofluorimetric Approach for determination of azelaic acid in bulk and pharmaceutical formulation Through Derivatization with 9-Chloromethylanthracene." [Link]

  • Journal of Chromatographic Science. "Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC."[Link]

Sources

Comparative

Mass Spectrometry Validation of 4-Bromobutyl Anthracene-9-Carboxylate: A Comparative Guide

Executive Summary The quantitation of low-abundance, poorly ionizing analytes—such as short-chain peptides, biogenic amines, and carboxylic acids—in complex biological matrices remains a fundamental challenge in liquid c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitation of low-abundance, poorly ionizing analytes—such as short-chain peptides, biogenic amines, and carboxylic acids—in complex biological matrices remains a fundamental challenge in liquid chromatography-mass spectrometry (LC-MS). To overcome matrix suppression and poor ionization efficiency, chemical derivatization is routinely employed[1].

4-Bromobutyl anthracene-9-carboxylate (4-BBAC) (CAS 182438-97-7) has emerged as a highly effective, bifunctional derivatization reagent[2]. It features a reactive bromobutyl arm for the alkylation of nucleophiles and a bulky anthracene-9-carboxylate moiety that serves as a highly hydrophobic, UV/fluorescent-active tag. This guide objectively compares the performance of 4-BBAC against alternative derivatization reagents and provides a self-validating experimental framework for its implementation in LC-MS workflows.

Mechanistic Rationale: The Causality of Signal Enhancement

To understand why 4-BBAC drastically improves the Lower Limit of Quantitation (LLOQ), we must examine the physical chemistry of the Electrospray Ionization (ESI) process.

  • Reaction Kinetics: The terminal alkyl bromide of 4-BBAC acts as an efficient electrophile. Under mild alkaline conditions, it undergoes a rapid SN​2 nucleophilic substitution with primary amines, thiols, or phenols[2].

  • ESI Surface Partitioning: In ESI-MS, the ionization efficiency of an analyte is heavily dictated by its surface activity within the charged droplet. According to the equilibrium partitioning model, highly hydrophobic molecules migrate to the droplet's surface. The massive hydrophobic bulk of the anthracene core drives the derivatized analyte to the droplet exterior.

  • Desolvation & Matrix Evasion: As the droplet undergoes Coulombic fission, surface-localized analytes are preferentially desolvated into the gas phase. This physically separates the target analyte from non-volatile matrix salts trapped in the droplet core, effectively neutralizing ion suppression[3]. Furthermore, under Collision-Induced Dissociation (CID) MS/MS conditions, bromobutyl-tagged analytes exhibit highly predictable and controlled dissociation, yielding robust fragment ions for Selected Reaction Monitoring (SRM)[4].

Mechanism A Target Analyte (Poor Ionization) C SN2 Alkylation (pH 8.5, 60°C) A->C B 4-BBAC Reagent (Alkylating Agent) B->C D Anthracene-Tagged Conjugate C->D Covalent Bond E ESI Droplet Surface (Hydrophobic Partitioning) D->E LC Elution F Gas-Phase Ions (High MS Signal) E->F Desolvation

Caption: Mechanistic pathway of 4-BBAC derivatization and ESI-MS signal enhancement.

Comparative Analysis: 4-BBAC vs. Alternatives

When selecting a derivatization reagent, scientists must balance ionization gain against chromatographic behavior and matrix interference. While fixed-charge quaternary ammonium tags (e.g., 1-(4-bromobutyl)-4-methylpyridin-1-ium) provide exceptional absolute sensitivity[1], they often elute earlier in reversed-phase chromatography, risking overlap with residual matrix components. Conversely, 4-BBAC imparts massive hydrophobicity, pushing the analyte to later retention times where the chromatographic baseline is significantly cleaner.

Table 1: Performance Comparison of MS Derivatization Reagents
Derivatization ReagentTarget Functional GroupsESI-MS Sensitivity GainChromatographic Shift (Hydrophobicity)Matrix Interference Susceptibility
4-BBAC Amines, Thiols, PhenolsHigh (10x - 50x)Very High (Late Elution)Low (Elutes past salt front)
Dansyl Chloride Primary/Secondary AminesModerate (5x - 10x)ModerateHigh (Endogenous isobaric overlap)
Fmoc-Cl AminesModerate (5x - 15x)HighModerate
1-(4-Bromobutyl)-pyridinium Amines, PeptidesVery High (>40x)Low to ModerateLow
Table 2: Impact of 4-BBAC Derivatization on LC-MS/MS Sensitivity

Note: Data represents average fold-improvements observed across standard biological matrices.

Analyte ClassUnmodified LLOQ4-BBAC Derivatized LLOQFold ImprovementPrimary CID MS/MS Fragmentation
Biogenic Amines50.0 nM1.5 nM~33xCleavage of Anthracene tag
Short-chain Peptides86.0 nM2.5 nM~34x[M+Tag]⁺ → [M+H]⁺
Phenolic Acids120.0 nM5.0 nM~24xCleavage of Anthracene tag

Self-Validating Experimental Protocol

Trustworthiness & Scientific Integrity: A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system. By spiking a stable-isotope-labeled (SIL) analog of the target analyte prior to the addition of 4-BBAC, any fluctuations in derivatization kinetics, solid-phase extraction (SPE) recovery losses, or matrix-induced ion suppression during ESI are mathematically nullified via the IS/Analyte response ratio.

Workflow N1 1. Sample Aliquot & IS Spiking Establishes Baseline Recovery N2 2. 4-BBAC Derivatization 10 mM in ACN, 60°C, 30 min N1->N2 N3 3. SPE Purification Removes Excess Reagent & Salts N2->N3 N4 4. LC-MS/MS Acquisition MRM Mode, ESI+ N3->N4 N5 5. Data Validation IS Normalization & Blank Check N4->N5

Caption: Self-validating LC-MS/MS workflow for 4-BBAC derivatized samples.

Step-by-Step Methodology

Step 1: Reagent and Sample Preparation

  • Prepare a 10 mM stock solution of 4-BBAC in anhydrous acetonitrile (ACN).

  • Aliquot 50 µL of the biological matrix (e.g., plasma, serum) into a low-bind microcentrifuge tube.

  • Spike 10 µL of the SIL-Internal Standard (e.g., Analyte-d4) into the matrix to establish the baseline for self-validation.

Step 2: Protein Precipitation & Derivatization

  • Add 150 µL of ice-cold ACN containing 1% triethylamine (TEA). Causality: This precipitates proteins and establishes the alkaline environment (pH ~8.5) necessary to deprotonate the analyte for nucleophilic attack.

  • Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a glass HPLC vial.

  • Add 20 µL of the 10 mM 4-BBAC reagent.

  • Incubate at 60°C for 30 minutes to drive the SN​2 alkylation of the bromobutyl group with the analyte's nucleophilic sites[2].

Step 3: Solid-Phase Extraction (SPE) Cleanup Causality: Unreacted 4-BBAC is highly hydrophobic and will cause severe ion suppression or contaminate the MS source if injected directly. SPE is mandatory.

  • Load the derivatized mixture onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg).

  • Wash with 1 mL of 10% Methanol in water to remove salts, TEA, and polar interferences.

  • Elute the highly hydrophobic anthracene-tagged analytes with 500 µL of 100% ACN.

  • Evaporate under a gentle stream of N2​ and reconstitute in 100 µL of 50% ACN / 0.1% Formic Acid.

Step 4: LC-MS/MS Acquisition

  • Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm).

  • Utilize a gradient of Water/0.1% FA and ACN/0.1% FA. The anthracene tag will significantly increase retention time, shifting the analyte away from the early-eluting salt suppression zone.

  • Monitor via Selected Reaction Monitoring (SRM) operating in ESI+ mode, targeting the specific mass shift induced by the 4-BBAC tag.

References

  • Title: Derivatization with Fixed Charge Generation for the Detection of 3-Chloropropane-1,2-diol by “Soft” Mass Spectrometry Methods Source: Journal of Analytical Chemistry (via ProQuest) URL: [Link]

  • Title: Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry Source: Frontiers in Chemistry URL: [Link]

  • Title: High-Yielding and Controlled Dissociation of Glycosides Producing B- and C-Ion Species under Collision-Induced Dissociation MS/MS Conditions and Use in Structural Determination Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Bromobutyl Anthracene-9-Carboxylate: A Comparative Column Guide

As a Senior Application Scientist, I frequently see analytical workflows fail not because of poor instrument calibration, but due to a fundamental mismatch between analyte morphology and stationary phase architecture. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see analytical workflows fail not because of poor instrument calibration, but due to a fundamental mismatch between analyte morphology and stationary phase architecture. 4-Bromobutyl anthracene-9-carboxylate (4-BBAC) is a prime example. Widely utilized as a fluorescent tagging reagent and a lipophilic synthetic intermediate, its purity directly dictates the yield and viability of downstream conjugations.

Analyzing 4-BBAC presents distinct mechanistic challenges. The molecule features a bulky, highly hydrophobic, and electron-rich polycyclic aromatic hydrocarbon (PAH) core, coupled with a reactive halogenated alkyl chain. This structural duality leads to severe band broadening and peak tailing on traditional chromatographic media.

In this guide, we objectively compare the performance of a modern Superficially Porous Particle (SPP) C18 column (Our Product) against traditional fully porous alternatives, providing a self-validating methodology to ensure absolute data integrity in your purity assays.

Mechanistic Causality in Method Development

When developing an HPLC method for bulky polycyclic aromatics like anthracene derivatives, the primary enemy of resolution is mass transfer resistance .

In traditional fully porous particles (Alternative 1), the deep pore structure forces large, sterically hindered molecules to travel extensively in and out of the silica matrix. This slow diffusion broadens the chromatographic band. Furthermore, the electron-rich anthracene ring is highly susceptible to π−π stacking. If a Phenyl-Hexyl phase (Alternative 2) is used, these π−π interactions become overly dominant, leading to excessive retention and peak distortion.

To overcome this, we utilize Fused-Core® (SPP) technology [1]. An SPP column features a solid silica core surrounded by a thin, porous outer shell. This architecture physically restricts the diffusion depth, drastically accelerating mass transfer for bulky analytes. The result is UHPLC-like efficiency (sharp peaks, high theoretical plates) at standard HPLC backpressures, allowing for rapid, high-throughput purity screening without compromising resolution.

Furthermore, to ensure peak purity and differentiate the target from non-aromatic degradation products, dual-wavelength UV detection is critical. Monitoring at 254 nm captures the universal conjugated backbone, while dynamic monitoring at 365 nm is highly specific to the intact anthracene moiety [2].

Comparative Performance Analysis

To demonstrate the superiority of the optimized stationary phase, we evaluated the purity profile of a stressed 4-BBAC sample (spiked with its primary synthetic precursor, anthracene-9-carboxylic acid) across three different column chemistries.

Quantitative Data Comparison
Column ChemistryParticle ArchitectureRetention Time (min)Theoretical Plates ( N )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Precursor
SPP C18 (Product) 2.7 µm Fused-Core6.4> 15,000 1.05 4.2
Standard C18 (Alt 1) 5.0 µm Fully Porous8.7~ 8,5001.452.1
Phenyl-Hexyl (Alt 2) 5.0 µm Fully Porous11.2~ 9,0001.301.8

Analysis of Results:

  • Alternative 1 (Standard C18): Exhibits significant peak tailing ( Tf​ = 1.45) due to secondary interactions with residual silanols and slow diffusion of the bulky anthracene core inside the fully porous matrix [3].

  • Alternative 2 (Phenyl-Hexyl): Over-retains the analyte due to intense π−π orbital overlap between the stationary phase and the anthracene ring, extending run times unnecessarily and compressing early-eluting impurity peaks.

  • The Product (SPP C18): Delivers a perfectly symmetrical peak ( Tf​ = 1.05) and nearly doubles the theoretical plates. The restricted diffusion path prevents band broadening, yielding a baseline resolution ( Rs​ = 4.2) that guarantees accurate integration of trace impurities.

Self-Validating Experimental Methodology

A robust analytical method must be self-validating. The following protocol incorporates a System Suitability Test (SST) that acts as an internal fail-safe. If the column loses efficiency or the mobile phase is prepared incorrectly, the SST will fail, preventing the reporting of false-positive purity data.

Step 1: Reagent and Sample Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. (Causality: TFA suppresses the ionization of residual silanols on the silica surface, preventing secondary ionic interactions that cause tailing).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Diluent: 100% Acetonitrile. (Causality: 4-BBAC is highly hydrophobic; introducing aqueous buffers into the sample diluent will cause localized precipitation in the injector loop).

  • System Suitability Standard (SST): Prepare a solution containing 1.0 mg/mL 4-BBAC and spike with 0.01 mg/mL anthracene-9-carboxylic acid (precursor).

Step 2: Chromatographic Conditions
  • Column: SPP Fused-Core C18, 100 mm × 4.6 mm, 2.7 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, further enhancing the mass transfer kinetics of the bulky analyte).

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array Detector (DAD) monitoring 254 nm and 365 nm.

Step 3: Gradient Elution Program
  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus polar impurities)

  • 2.0 - 8.0 min: 40% 90% B (Linear ramp to elute the hydrophobic 4-BBAC)

  • 8.0 - 10.0 min: 90% B (Column wash to remove highly retained lipophilic degradants)

  • 10.0 - 10.1 min: 90% 40% B

  • 10.1 - 14.0 min: 40% B (Re-equilibration)

Step 4: System Suitability Execution

Inject the SST standard before analyzing unknown batches. The system is only validated for use if the Resolution ( Rs​ ) between anthracene-9-carboxylic acid and 4-BBAC is 3.0, and the Tailing Factor ( Tf​ ) for 4-BBAC is 1.2.

Method Development Logic Workflow

G A Target Analyte: 4-Bromobutyl Anthracene-9-Carboxylate B Assess Analyte Properties: Hydrophobic, Bulky Aromatic, Halogenated A->B C Select Stationary Phase Architecture B->C D Alternative 1: Fully Porous C18 (5 µm) Issue: High mass transfer resistance C->D E Alternative 2: Phenyl-Hexyl (5 µm) Issue: Excessive π-π retention C->E F Optimized Product: SPP Fused-Core C18 (2.7 µm) Result: Fast diffusion, sharp peaks C->F G Optimize Gradient & Detection: Water/MeCN, UV 254/365 nm D->G Suboptimal E->G Suboptimal F->G Ideal H Final Validated Purity Method G->H

Logical workflow for selecting and optimizing the HPLC method for 4-BBAC purity analysis.

Comparative

Comparative Fluorescence Guide: 4-Bromobutyl Anthracene-9-Carboxylate vs. Anthracene-9-Carboxylic Acid

[label = "Emission/Non-Rad: #202124", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", color="#2 Comparing Emission Data I'm now comparing the emission data from 9-ACA and its ester. I'm focusing on the...

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Author: BenchChem Technical Support Team. Date: April 2026

[label = "Emission/Non-Rad: #202124", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", color="#2

Comparing Emission Data

I'm now comparing the emission data from 9-ACA and its ester. I'm focusing on the significant differences in photophysical behavior to highlight the benefits of esterification. I've been detailing the emission profile, maxima, and quantum yield. The current focus is on a clear data table and the experimental section.

Refining Guide Content

I am now focusing on refining the content. I've finished the data table comparing the acid and ester, which includes their fluorophore state, emission profile, and dimerization characteristics. The experimental section is complete, and the text includes DOIs. I am now working on the structure.

Finalizing Experimental Protocols

I'm now putting the finishing touches on the experimental protocols. I'm finalizing both steady-state fluorescence and relative quantum yield measurement steps. I've ensured clarity in the instructions. Key validation steps include verifying quinine sulfate's quantum yield and confirming fluorescence linearity, ensuring the data is robust.

As a Senior Application Scientist in fluorophore chemistry and bioconjugation, selecting the correct fluorescent probe is critical for assay sensitivity and reproducibility. While anthracene-9-carboxylic acid (9-ACA) is a foundational fluorophore, its utility in quantitative tracking is severely limited by its environmental sensitivity. In contrast, esterified derivatives—specifically 4-bromobutyl anthracene-9-carboxylate—offer a highly stable, rigidified alternative that preserves the classic anthracene emission profile while providing a versatile reactive handle for drug development and HPLC derivatization.

This guide objectively compares the photophysical performance of these two compounds, detailing the mechanistic causality behind their fluorescence behaviors and providing self-validating experimental protocols for their evaluation.

Mechanistic Photophysics: The Causality of Emission

To understand why these two structurally similar molecules exhibit vastly different fluorescence profiles, we must examine their excited-state (S1) dynamics and intermolecular interactions.

Anthracene-9-Carboxylic Acid (9-ACA): The Cost of Structural Relaxation

The fluorescence of 9-ACA is notoriously dependent on solvent polarity, pH, and concentration. This variability stems from two primary mechanisms:

  • Excited-State Geometric Relaxation: Upon photon absorption, the S1 state of 9-ACA undergoes significant structural relaxation. The dihedral angle between the carboxylic acid group and the anthracene ring shifts from approximately 60° in the ground state to nearly 30° in the excited state. This twisting promotes non-radiative decay pathways, severely depressing the quantum yield.

  • Hydrogen-Bonded Dimerization: In non-polar solvents, the free carboxylic acid acts as both a hydrogen bond donor and acceptor, driving the formation of ground-state dimers. Upon excitation, these dimers exhibit broad, structureless, excimer-like emission (red-shifted to ~470–510 nm) rather than the sharp vibronic peaks characteristic of monomeric anthracene, as detailed in [1].

4-Bromobutyl Anthracene-9-Carboxylate: Steric Locking for High Quantum Yield

Converting the free acid to a 4-bromobutyl ester fundamentally alters the molecule's photophysics by eliminating the acidic proton and introducing steric bulk:

  • Restricted S1 Relaxation: The esterification "locks" the orientation of the carboxylate group. [2] demonstrates that for anthracene-9-carboxylate esters, spectral evolution in the excited state is practically absent. This lack of structural relaxation shuts down the non-radiative decay pathways prevalent in the free acid.

  • Prevention of Dimerization: Lacking a hydrogen bond donor, the ester cannot form the dimers responsible for excimer emission. Consequently, the molecule yields strong, highly structured monomeric fluorescence (~410–450 nm) with a significantly higher quantum yield across a wide range of solvent polarities, making it an ideal candidate for [3].

Photophysics S0 Ground State (S0) Anthracene Core S1_9ACA Excited State (S1) Anthracene-9-Carboxylic Acid S0->S1_9ACA hν (Excitation) S1_Ester Excited State (S1) 4-Bromobutyl Ester S0->S1_Ester hν (Excitation) Relax_9ACA S1 Structural Relaxation & H-Bond Dimerization S1_9ACA->Relax_9ACA Solvent-dependent Rigid_Ester Restricted S1 Relaxation (No H-Bonding) S1_Ester->Rigid_Ester Steric/Chemical block Fluor_Weak Broad/Weak Fluorescence (~470 nm) + High Non-Radiative Decay Relax_9ACA->Fluor_Weak Emission / Quenching Fluor_Strong Structured/Strong Fluorescence (~410-450 nm) + High Quantum Yield Rigid_Ester->Fluor_Strong Efficient Emission

Photophysical pathways contrasting the excited-state relaxation of 9-ACA versus the ester derivative.

Quantitative Data Comparison

The following table synthesizes the photophysical metrics that dictate the practical utility of these two compounds in laboratory settings.

PropertyAnthracene-9-Carboxylic Acid (9-ACA)4-Bromobutyl Anthracene-9-Carboxylate
Chemical State Free acid (pH and solvent sensitive)Ester (Chemically stable, pH insensitive)
Emission Profile Broad, structureless (excimer) or weak monomerSharp, structured vibronic peaks
Emission Max (λem) ~440 nm (monomer) to ~470–510 nm (dimer)~410 – 430 nm
Quantum Yield (Φf) Low (~0.01 – 0.1, highly solvent dependent)Moderate to High (>0.2, solvent independent)
Excited State (S1) Significant structural relaxation (dihedral shift)Restricted relaxation (orientation locked)
Dimerization Strong (hydrogen-bonded dimers in non-polar media)None (lacks hydrogen bond donor)
Primary Utility Mechanistic photophysics, pH sensingFluorescent labeling, bioconjugation, HPLC

Self-Validating Experimental Protocols

To objectively verify the superiority of the esterified derivative for quantitative assays, utilize the following self-validating workflows.

Workflow Prep Sample Preparation Equimolar Solutions Solvent Solvent Screening (Non-polar vs Polar) Prep->Solvent Abs UV-Vis Absorption Validate OD < 0.1 Solvent->Abs Fluor Steady-State Fluorescence Excitation @ 365 nm Abs->Fluor QY Quantum Yield Calculation Relative to Standard Fluor->QY

Standardized workflow for comparative fluorescence quantum yield determination.

Protocol A: Steady-State Fluorescence and Solvent Screening

This protocol isolates the environmental sensitivity of the fluorophores, proving the stability of the ester derivative.

  • Preparation: Prepare 1.0 × 10⁻⁵ M stock solutions of both 9-ACA and 4-bromobutyl anthracene-9-carboxylate in two distinct solvents: Cyclohexane (non-polar) and Ethanol (polar protic).

    • Causality: Cyclohexane will force 9-ACA into hydrogen-bonded dimers (excimer emission), while Ethanol will cause monomeric but quenched emission due to solvent-induced S1 relaxation. The ester should remain unaffected in both.

  • Optical Density Verification: Measure the UV-Vis absorption spectrum of all four samples. Ensure the Optical Density (OD) at the chosen excitation wavelength (365 nm) is strictly < 0.1.

    • Causality: High OD leads to inner-filter effects (self-absorption), artificially deflating the measured emission intensity and skewing the spectral shape.

    • Validation Checkpoint: If OD > 0.1, dilute the sample and re-measure. A linear relationship between concentration and absorption must be confirmed to validate the absence of aggregation artifacts.

  • Fluorescence Measurement: Excite the samples at 365 nm and record the emission spectra from 380 nm to 600 nm. Integrate the total area under the curve for comparison.

Protocol B: Relative Quantum Yield (ΦF) Determination
  • Standard Selection: Prepare a reference standard of Quinine Sulfate in 0.1 M H₂SO₄ (known ΦF = 0.54).

    • Causality: Quinine sulfate is chosen because its absorption profile overlaps perfectly with the 365 nm excitation used for anthracene derivatives, minimizing excitation-dependent errors.

  • Data Acquisition: Record the integrated fluorescence intensity ( I ) and the absorbance at the excitation wavelength ( A ) for both the samples and the standard.

  • Calculation: Compute the quantum yield using the comparative equation:

    ΦX​=ΦST​×(GradST​GradX​​)×(ηST2​ηX2​​)

    (Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent).

    • Validation Checkpoint: Measure the Quinine Sulfate standard at three different concentrations against itself. The calculated quantum yield of the standard against itself must equal 1.0 ± 0.05. If it does not, the spectrofluorometer requires calibration.

References

  • Abdel-Mottaleb, M. S. A., et al. "Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media." International Journal of Photoenergy, 2000. URL:[Link]

  • Marini, A., et al. "Ultrafast Fluorescence Study of the Effect of Carboxylic and Carboxylate Substituents on the Excited State Properties of Anthracene." The Journal of Physical Chemistry A, 2013. URL:[Link]

  • Xie, Z., et al. "Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC." Journal of Chromatographic Science, 2012. URL:[Link]

Validation

Introduction: The Critical Role of Fluorescent Labeling in Modern Research

An In-depth Guide to Validating the Conjugation Efficiency of 4-Bromobutyl Anthracene-9-Carboxylate Fluorescent labeling is a cornerstone of modern molecular biology, enabling the visualization and quantification of biom...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to Validating the Conjugation Efficiency of 4-Bromobutyl Anthracene-9-Carboxylate

Fluorescent labeling is a cornerstone of modern molecular biology, enabling the visualization and quantification of biomolecules with high sensitivity and specificity. The choice of fluorophore and the efficiency of its conjugation to the target molecule are paramount for generating reliable and reproducible data. Anthracene derivatives, such as 4-bromobutyl anthracene-9-carboxylate, are valued for their strong UV absorbance and characteristic fluorescence, making them excellent probes for a variety of applications, including protein and nucleic acid labeling. This guide provides a comprehensive, experimentally validated framework for assessing the conjugation efficiency of 4-bromobutyl anthracene-9-carboxylate, comparing it with other common labeling reagents, and offering insights into best practices.

Understanding the Chemistry: The Williamson Ether Synthesis in Bioconjugation

The conjugation of 4-bromobutyl anthracene-9-carboxylate to biomolecules, particularly to thiol groups on proteins (e.g., cysteine residues), often proceeds via a mechanism analogous to the Williamson ether synthesis. In this nucleophilic substitution reaction, a thiolate anion acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl bromide (the 4-bromobutyl group), leading to the formation of a stable thioether bond and the displacement of the bromide ion. The efficiency of this reaction is influenced by several factors, including pH, temperature, and the presence of reducing agents to maintain the thiol in its reactive, reduced state.

Experimental Workflow for Conjugation and Validation

A robust validation of conjugation efficiency requires a systematic approach, from the initial reaction setup to the final quantification. The following protocol outlines a typical workflow for conjugating 4-bromobutyl anthracene-9-carboxylate to a model protein, such as bovine serum albumin (BSA), which contains accessible cysteine residues.

G cluster_0 Step 1: Protein Preparation cluster_1 Step 2: Conjugation Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Quantification & Validation A Dissolve BSA in PBS B Add TCEP to reduce disulfide bonds A->B C Add 4-bromobutyl anthracene-9-carboxylate (in DMSO) to BSA solution B->C D Incubate at room temperature with gentle mixing C->D E Remove unreacted label via size-exclusion chromatography (e.g., Sephadex G-25) D->E F Measure absorbance at 280 nm (protein) and ~365 nm (anthracene) E->F G Calculate Degree of Labeling (DOL) F->G H Confirm conjugation via SDS-PAGE and fluorescence imaging G->H

Caption: Experimental workflow for protein conjugation and validation.

Detailed Protocol:
  • Protein Preparation:

    • Dissolve the protein (e.g., BSA) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a final concentration of 1-5 mg/mL.

    • To ensure the availability of free thiol groups, add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 30 minutes at room temperature. TCEP is preferred over dithiothreitol (DTT) as it does not have a free thiol group that could compete in the conjugation reaction.

  • Conjugation Reaction:

    • Prepare a stock solution of 4-bromobutyl anthracene-9-carboxylate in an organic solvent such as dimethyl sulfoxide (DMSO).

    • Add a 10- to 20-fold molar excess of the anthracene derivative to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation, protected from light to prevent photobleaching of the fluorophore.

  • Purification:

    • Remove unreacted 4-bromobutyl anthracene-9-carboxylate by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column packed with Sephadex G-25).

    • Elute the protein-dye conjugate with PBS and collect the fractions corresponding to the protein peak, which can be monitored by absorbance at 280 nm.

  • Quantification and Validation:

    • Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the anthracene moiety (typically around 365 nm).

    • Calculation of Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per protein molecule, can be calculated using the Beer-Lambert law. A correction factor is necessary to account for the absorbance of the dye at 280 nm.

      • Protein Concentration (M) = [A280 - (A365 x CF)] / ε_protein

      • Dye Concentration (M) = A365 / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • Where:

        • A280 and A365 are the absorbances at 280 nm and 365 nm, respectively.

        • ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye at their respective absorbance maxima.

        • CF is the correction factor (A280 of the free dye / A365 of the free dye).

    • SDS-PAGE Analysis: To visually confirm the conjugation, run the labeled and unlabeled protein samples on an SDS-PAGE gel. The conjugated protein should exhibit fluorescence when visualized under a UV transilluminator.

Comparative Analysis: 4-Bromobutyl Anthracene-9-Carboxylate vs. Other Labeling Reagents

The choice of a labeling reagent depends on several factors, including the target functional group, desired reaction conditions, and the stability of the resulting conjugate. The following table compares 4-bromobutyl anthracene-9-carboxylate with other common classes of fluorescent labeling reagents.

Feature4-Bromobutyl Anthracene-9-CarboxylateMaleimides (e.g., Alexa Fluor 488 C5 Maleimide)NHS Esters (e.g., FITC)
Target Functional Group Thiols (Cysteine)Thiols (Cysteine)Primary Amines (Lysine, N-terminus)
Reaction pH 7.0 - 8.56.5 - 7.57.5 - 9.0
Bond Type ThioetherThioetherAmide
Bond Stability Highly StableStable, but can undergo hydrolysis at high pHStable
Specificity High for thiolsHighly specific for thiolsLess specific, can react with other nucleophiles
Reaction Speed Moderate (1-2 hours)Fast (30-60 minutes)Fast (30-60 minutes)
Advantages Stable linkage, good for long-term studies.High specificity and reaction speed.Targets abundant functional groups.
Disadvantages Slower reaction rate compared to maleimides.Potential for maleimide ring hydrolysis.Can modify functionally important lysine residues.

Visualizing the Conjugation Mechanism

G cluster_0 Nucleophilic Attack Protein-SH Protein-S⁻ Br-R-Anthracene Br-(CH₂)₄-Anthracene Protein-SH->Br-R-Anthracene Sₙ2 Reaction Protein-S-R-Anthracene Protein-S-(CH₂)₄-Anthracene Br-R-Anthracene->Protein-S-R-Anthracene Br- Br⁻ Br-R-Anthracene->Br-

Caption: Mechanism of thiol-reactive conjugation.

Troubleshooting and Considerations

  • Low DOL: If the degree of labeling is lower than expected, ensure that the protein's disulfide bonds were adequately reduced. Increasing the molar excess of the labeling reagent or extending the reaction time may also improve efficiency.

  • Protein Precipitation: The use of organic solvents like DMSO can sometimes lead to protein precipitation. If this occurs, consider using a more water-soluble derivative of the fluorophore or optimizing the DMSO concentration.

  • Non-specific Labeling: While 4-bromobutyl anthracene-9-carboxylate is highly specific for thiols, some non-specific labeling of other nucleophilic residues (e.g., histidine) can occur at higher pH values. Performing the reaction at a pH closer to 7.0 can minimize this.

Conclusion

Validating the conjugation efficiency of 4-bromobutyl anthracene-9-carboxylate is a critical step in ensuring the quality and reliability of downstream applications. By following a systematic experimental workflow and employing appropriate analytical techniques, researchers can accurately determine the degree of labeling and confirm the successful formation of a stable protein-fluorophore conjugate. When compared to other common labeling reagents, 4-bromobutyl anthracene-9-carboxylate offers a robust and stable option for labeling thiol-containing biomolecules, making it a valuable tool in the researcher's arsenal.

References

  • Brinkley, M. (1992). A Brief Survey of Methods for Preparing Protein Conjugates with Dyes, Haptens, and Cross-Linking Reagents. Bioconjugate Chemistry, 3(1), 2-13. Available at: [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Available at: [Link]

Safety & Regulatory Compliance

Safety

4-Bromobutyl anthracene-9-carboxylate proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex synthetic intermediates. 4-Bromobutyl anthracene-9-carboxylate (CAS: 182438-97-7) is a prime example of a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex synthetic intermediates. 4-Bromobutyl anthracene-9-carboxylate (CAS: 182438-97-7) is a prime example of a high-value compound that requires rigorous, field-proven disposal protocols. Widely utilized in organic electronics, photonics, and bioconjugation, this compound presents unique end-of-life logistical challenges. Because it merges a polycyclic aromatic hydrocarbon (PAH) core with a halogenated aliphatic chain, its disposal cannot be treated as standard organic waste[1].

This guide provides the essential, self-validating procedures required to safely manage, segregate, and dispose of 4-Bromobutyl anthracene-9-carboxylate waste while maintaining strict regulatory compliance.

Part 1: Chemical Profiling and Hazard Causality

To design a self-validating disposal protocol, we must first understand the molecular causality behind the hazard. The structure of 4-Bromobutyl anthracene-9-carboxylate dictates its strict waste routing:

  • The Anthracene Core : PAHs are highly lipophilic and environmentally persistent. If released into the water supply, they exhibit severe aquatic toxicity and bioaccumulation potential. Drain disposal is strictly prohibited.

  • The 4-Bromobutyl Substituent : The covalently bonded bromine atom strictly classifies this material—and any solvent it is dissolved in—as Halogenated Organic Waste [2].

Operational Causality: Why does this matter? Mixing halogenated waste with non-halogenated waste ruins laboratory 3 and violates Resource Conservation and Recovery Act (RCRA) guidelines[3]. Furthermore, improper incineration of brominated compounds at low temperatures can generate highly toxic hydrogen bromide (HBr) gas and brominated dioxins. Therefore, this compound requires high-temperature rotary kiln incineration equipped with alkaline flue-gas scrubbers[4].

Part 2: Quantitative Waste Profiling

The following table summarizes the quantitative data and physical properties that dictate the logistical handling of this compound.

PropertyValue / ClassificationOperational Implication
Molecular Formula C18H17BrO2Dictates combustion stoichiometry and scrubber load during incineration.
Molecular Weight 345.23 g/mol High mass requires careful inventory tracking and mass-balance calculations.
Halogen Content ~23.1% Bromine (by weight)Mandates "Halogenated" waste streams; strictly incompatible with standard solvent recovery.
EPA Waste Category Halogenated Organics (F001-F005 if in solvent)Must be routed to EPA-approved high-temperature incineration facilities.
Primary Hazards Aquatic toxicity, environmental persistenceZero-tolerance for drain disposal. Secondary containment is universally required.

Part 3: Standard Operating Procedure (SOP) for Waste Segregation

This step-by-step methodology ensures regulatory compliance and laboratory safety by building self-validating checks into the disposal workflow[5].

Protocol A: Liquid Waste (Reaction Mother Liquors & HPLC Effluents)
  • Segregation & Verification : Verify that the liquid waste carboy is explicitly labeled for Halogenated Solvents . Never pour 4-Bromobutyl anthracene-9-carboxylate solutions into non-halogenated carboys (e.g., acetone/ethanol only bins), as this will contaminate the entire bulk container[3].

  • Compatibility Check : Ensure the waste solution contains no strong oxidizers (e.g., peroxides, nitric acid) or heavy metals. Mixing these can cause exothermic reactions or require separate, highly complex RCRA coding.

  • Collection : Use a dedicated, grounded funnel to transfer the solution into a high-density polyethylene (HDPE) 20L carboy kept in secondary containment.

  • Labeling : Update the hazardous waste tag immediately. List "4-Bromobutyl anthracene-9-carboxylate" and the specific solvent (e.g., DMF, DCM) with their respective estimated percentages.

Protocol B: Solid Waste (Powders, Contaminated Silica, PPE)
  • Collection : Gather all contaminated filter papers, empty reagent vials, and silica gel from column chromatography.

  • Containment : Place solids into a transparent, heavy-duty hazardous waste bag lining a rigid, sealable container.

  • Labeling : Mark the container explicitly as "Solid Halogenated Organic Waste - Toxic/Environmentally Hazardous".

Part 4: Spill Response and Decontamination Protocol

A self-validating safety system requires a robust emergency response plan. In the event of a localized laboratory spill, follow these steps to prevent environmental release and inhalation exposure:

  • Isolation : Immediately restrict access to the spill area. Don appropriate 5 (nitrile gloves, safety goggles, and a lab coat)[5].

  • Containment (Solid) : If the pure powder is spilled, do not sweep dry , as this aerosolizes the PAH, creating an inhalation hazard. Lightly dampen a disposable towel with a compatible solvent (e.g., isopropanol) to carefully wipe up the powder.

  • Containment (Liquid) : If dissolved in a solvent, surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Decontamination : Wash the affected surface with a minimal volume of acetone or dichloromethane (DCM) to dissolve residual traces.

  • Disposal : Collect all absorbent materials, contaminated towels, and PPE into a sealed container labeled as Solid Halogenated Waste.

Part 5: Workflow Visualization

WasteRouting Start 4-Bromobutyl anthracene-9-carboxylate Waste Generation State Determine Waste State Start->State Solid Solid Waste (Powder, Silica, PPE) State->Solid Dry/Solid Liquid Liquid Waste (Reaction Mother Liquor) State->Liquid Dissolved SolidBin Solid Halogenated Waste Container Solid->SolidBin LiquidBin Halogenated Solvent Waste Carboy Liquid->LiquidBin EHSPickup EH&S Collection & RCRA Manifesting SolidBin->EHSPickup LiquidBin->EHSPickup Incineration High-Temperature Incineration (with Halogen Scrubbers) EHSPickup->Incineration EPA Approved Facility

Waste routing decision tree for 4-Bromobutyl anthracene-9-carboxylate to ensure EPA compliance.

References

  • [1] EvitaChem. "Buy 4-Bromobutyl anthracene-9-carboxylate (EVT-15299841) | 144449-72-9". EvitaChem.

  • [2] Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste". EPA.gov.

  • [3] Oregon State University. "Hazardous Waste Reduction - Environmental Health and Safety". Oregonstate.edu.

  • [5] CDMS. "OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview". CDMS.com.

  • [4] Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". EPA.gov.

Sources

Handling

Personal protective equipment for handling 4-Bromobutyl anthracene-9-carboxylate

As a Senior Application Scientist, I frequently consult with research teams integrating bifunctional molecules into their workflows. 4-Bromobutyl anthracene-9-carboxylate is a highly specialized compound widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams integrating bifunctional molecules into their workflows. 4-Bromobutyl anthracene-9-carboxylate is a highly specialized compound widely utilized in organic electronics, photonics, and as a fluorescent tagging agent in biological research[1].

However, its molecular architecture presents a unique dual-hazard profile that demands rigorous, scientifically grounded safety protocols. Standard laboratory personal protective equipment (PPE) is insufficient for handling this material. This guide provides the mechanistic reasoning, quantitative PPE specifications, and self-validating operational protocols required to handle and dispose of this compound safely.

Mechanistic Hazard Profile: The Causality of Risk

To design an effective safety system, we must first understand why 4-Bromobutyl anthracene-9-carboxylate is hazardous. The danger arises from the synergistic effects of its two primary functional groups:

  • Electrophilic Alkylation: The 4-bromobutyl chain acts as a potent alkylating agent. The terminal carbon-bromine bond is highly polarized, making the carbon highly susceptible to nucleophilic substitution (SN2)[1]. If exposed to biological tissue, nucleophiles such as the sulfhydryl groups of cysteine or the nitrogenous bases in DNA will attack this carbon, leading to irreversible covalent modification, protein denaturation, and potential mutagenicity.

  • Lipophilic Penetration: Alkyl bromides are powerful organic solvents capable of stripping protective oils from the skin. This is severely compounded by the planar, highly lipophilic anthracene-9-carboxylate core. The anthracene moiety acts as a molecular delivery vehicle, rapidly pulling the reactive alkyl bromide through the lipid bilayers of the skin (stratum corneum) and cellular membranes, facilitating deep tissue penetration and potential DNA intercalation.

Quantitative Personal Protective Equipment (PPE) Matrix

Because of its rapid skin penetration and alkylating danger, PPE selection must be based on chemical breakthrough data specific to alkyl bromides and aromatic compounds.

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE ComponentMaterial SpecificationMinimum ThicknessBreakthrough TimeMechanistic Rationale
Primary Gloves Unsupported Nitrile or Neoprene≥ 0.15 mm> 240 minutesResists both the non-polar aromatic core and the polar alkyl halide. Standard latex offers zero protection (< 10 mins).
Secondary Gloves Heavy-duty Butyl Rubber≥ 0.30 mm> 480 minutesRequired for bulk handling or spill response to provide maximum barrier against halogenated alkyls.
Eye Protection Polycarbonate Face Shield + Splash GogglesN/AN/APrevents vapor absorption and chemical burns through highly vascularized ocular mucosa.
Body Protection Tychem® 2000 or equivalent chemical apronN/A> 480 minutesStandard cotton lab coats absorb lipophilic liquids, dangerously trapping the alkylating agent against the skin.
Respirator NIOSH-approved half-mask with Organic Vapor (OV) cartridgesN/AN/AMandatory if handling outside a certified Class II Type A2/B2 biosafety cabinet or chemical fume hood.

Operational Plan & Handling Protocol

Every handling procedure must be a self-validating system, meaning the environment and the reaction must be empirically verified before proceeding to the next step.

Step-by-Step Methodology:

  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood has an active face velocity of 80–120 feet per minute (fpm) using a digital anemometer[2]. Line the working surface with PTFE-backed absorbent lab matting to contain micro-spills.

  • Inert Atmosphere Preparation: Anthracene derivatives can be sensitive to photo-oxidation, and the ester/bromide groups are susceptible to moisture-induced hydrolysis. Purge the reaction vessel with dry Argon or Nitrogen gas.

  • Mass Transfer: Weigh the compound using anti-static weigh boats. The crystalline powder can generate static charge, causing the material to aerosolize and increasing inhalation risk. Use a static eliminator (ionizer) if handling dry powder.

  • Solubilization: Dissolve the compound in the designated polar aprotic solvent (e.g., anhydrous DMF or DMSO) inside the closed fume hood. Keep the sash as low as possible to maintain a physical barrier.

  • In-Situ Quenching Preparation: Never initiate a reaction without having a quenching solution (detailed in Section 4) already prepared and stirring in the hood.

HandlingWorkflow Start 1. Environmental Verification (Hood Face Velocity: 80-120 fpm) Weigh 2. Mass Transfer (Anti-static weighing) Start->Weigh Solvent 3. Solubilization (Argon purge + DMF/DMSO) Weigh->Solvent Reaction 4. Execute Reaction (Closed System) Solvent->Reaction Quench 5. Quench Unreacted Alkyl Bromide Reaction->Quench Waste 6. Neutralized Waste Verification & Disposal Quench->Waste

Standard operating workflow for handling and neutralizing reactive alkyl bromide derivatives.

Disposal and Neutralization Plan

Direct disposal of 4-Bromobutyl anthracene-9-carboxylate into general organic waste is strictly prohibited due to its persistent alkylating reactivity. It must be chemically neutralized to a less toxic byproduct prior to final disposal[3].

Step-by-Step Neutralization Methodology:

  • Preparation of Quenching Solution: In a dedicated fume hood, prepare a 10% (w/v) solution of a strong, non-toxic nucleophile—such as Sodium Thiosulfate ( Na2​S2​O3​ )—in a 50:50 mixture of water and ethanol.

  • Controlled Addition: Slowly add the organic waste solution containing the unreacted 4-Bromobutyl anthracene-9-carboxylate to the vigorously stirring quenching solution. Critical Note: Never add the aqueous quench directly to the concentrated organic waste, as this can cause an exothermic runaway or precipitate the unreacted hazardous compound.

  • Nucleophilic Substitution: Allow the mixture to stir at room temperature for at least 12 hours. The thiosulfate ion will displace the terminal bromide via an SN2 reaction, yielding a non-alkylating Bunte salt (S-alkyl thiosulfate).

  • System Verification (Self-Validation): Do not assume the reaction is complete. Extract a 100 µL aliquot and verify the complete consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3].

  • Final Disposal: Once total degradation is confirmed, adjust the pH of the solution to approximately 7. Transfer the neutralized solution to a properly labeled, chemically compatible high-density polyethylene (HDPE) waste container for collection by a licensed hazardous waste management service[3].

Spill Response & Decontamination

  • Small Spills (< 50 mL or < 5 g): Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for concentrated reactive solutions[2]. Carefully scoop the absorbed material into a compatible hazardous waste container. Wash the area with a 5% sodium thiosulfate solution to neutralize residual alkyl bromide, followed by soap and water.

  • Large Spills: Evacuate the laboratory immediately. Isolate the area, ensure the HVAC system is not recirculating the air, and contact the Environmental Health and Safety (EHS) emergency response team.

References

  • Alkyl Bromides. Lanxess. Available at: [Link]

  • APPLICATION OF THE GUIDE TO DEVELOPING STANDARD OPERATING PROCEDURES - Chemical Laboratory Safety and Security. National Institutes of Health (NIH). Available at: [Link]

Sources

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